4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2)19(24)21-12-13-22(20)18(23)17-10-8-16(9-11-17)14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGHBJMZKGQHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Convergent Synthesis of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Executive Summary
This technical guide details the synthesis of 4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one , a structural motif often utilized in peptidomimetics and kinase inhibitor scaffolds. The presence of the gem-dimethyl group at the C3 position utilizes the Thorpe-Ingold effect to restrict conformational flexibility, potentially enhancing metabolic stability and receptor affinity compared to unsubstituted piperazinones.
The pathway described herein follows a convergent synthesis strategy , prioritizing the separate preparation (or isolation) of the nucleophilic core (3,3-dimethylpiperazin-2-one) and the electrophilic acyl donor (4-benzylbenzoyl chloride), followed by a controlled N-acylation.
Retrosynthetic Analysis & Pathway Logic
The synthesis is deconstructed into two primary modules to maximize yield and minimize side reactions associated with the secondary amine of the piperazinone ring.
Strategic Disconnection
-
Bond Disconnection: The amide bond between the N4 of the piperazinone and the carbonyl of the benzoyl group.
-
Fragment A (Nucleophile): 3,3-Dimethylpiperazin-2-one.[1][2] The gem-dimethyl group creates steric hindrance, requiring optimized coupling conditions.
-
Fragment B (Electrophile): 4-Benzylbenzoyl chloride (generated in situ from 4-benzylbenzoic acid to ensure high reactivity).
Pathway Visualization
Figure 1: Convergent synthesis pathway illustrating the formation of the piperazinone core and the acyl chloride, merging to form the final target.
Detailed Experimental Protocols
Module A: Synthesis of the Nucleophile (Core)
Target: 3,3-Dimethylpiperazin-2-one (CAS: 22476-74-0)
While this compound is commercially available as a building block, in-house synthesis is often required for isotopic labeling or scale-up.
-
Reaction Logic: The reaction between 1,2-diamino-2-methylpropane and ethyl chloroacetate proceeds via N-alkylation of the less hindered primary amine (on the primary carbon), followed by intramolecular cyclization (lactamization) driven by the ester.
Protocol:
-
Reagents:
-
1,2-Diamino-2-methylpropane (1.0 equiv)
-
Ethyl chloroacetate (1.0 equiv)
-
Ethanol (Absolute)
-
Sodium ethoxide (1.1 equiv, if required to accelerate cyclization)
-
-
Procedure:
-
Dissolve 1,2-diamino-2-methylpropane (10 mmol) in absolute ethanol (20 mL) under N₂ atmosphere.
-
Cool the solution to 0°C.
-
Add ethyl chloroacetate (10 mmol) dropwise over 30 minutes to minimize bis-alkylation.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Heat to reflux (78°C) for 12–16 hours. Note: Monitoring by TLC/LC-MS is critical here to observe the transition from the linear intermediate to the cyclized lactam.
-
Work-up: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ to remove HCl salts.
-
Purification: Recrystallization from EtOAc/Hexane or flash chromatography (MeOH/DCM gradient).
-
Module B: Activation of the Electrophile
Target: 4-Benzylbenzoyl chloride
Direct coupling using peptide reagents (HATU/EDC) is possible, but the acid chloride route is preferred here due to the steric hindrance of the gem-dimethyl group at the C3 position of the piperazinone, which reduces the nucleophilicity of the N4 amine.
Protocol:
-
Reagents:
-
4-Benzylbenzoic acid (CAS: 620-86-0)
-
Thionyl Chloride (SOCl₂) (Excess)
-
DMF (Catalytic drops)
-
-
Procedure:
-
Suspend 4-benzylbenzoic acid (5.0 g) in dry DCM (optional) or use neat SOCl₂ (15 mL).
-
Add 2 drops of anhydrous DMF (Vilsmeier-Haack catalyst).
-
Reflux at 75°C for 3 hours. Evolution of SO₂ and HCl gas indicates reaction progress.
-
Work-up: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with dry toluene (2x) to remove residual thionyl chloride.
-
Output: Use the resulting yellow oil/solid immediately in Module C without further purification to prevent hydrolysis.
-
Module C: Convergent Coupling (N-Acylation)
Target: this compound
Protocol:
-
Reagents:
-
3,3-Dimethylpiperazin-2-one (1.0 equiv, from Module A)
-
4-Benzylbenzoyl chloride (1.1 equiv, from Module B)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Dissolve 3,3-dimethylpiperazin-2-one (10 mmol) and TEA (25 mmol) in anhydrous DCM (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 4-benzylbenzoyl chloride (11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 20 minutes. Exothermic reaction control is vital to prevent O-acylation or ring opening.
-
Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12h).
-
Quench: Add water (20 mL) to hydrolyze unreacted acid chloride.
-
-
Work-up & Isolation:
Characterization & QC Criteria
The final product must be validated against the following structural markers.
| Analytical Method | Expected Signal / Criteria | Structural assignment |
| 1H NMR (CDCl₃) | Gem-dimethyl protons at C3. | |
| Piperazinone ring protons (C5, C6). | ||
| Benzylic CH₂ (linker between phenyl rings). | ||
| Aromatic protons (4-benzylbenzoyl group). | ||
| LC-MS (ESI+) | [M+H]⁺ Peak | Consistent with calculated MW (approx. 322.4 g/mol ). |
| HPLC Purity | > 95% (AUC) | UV detection at 254 nm.[2] |
Troubleshooting & Optimization
-
Issue: Low Yield in Coupling Step.
-
Cause: Steric hindrance of the gem-dimethyl group adjacent to the N4 amine.
-
Solution: Switch solvent to THF and use a stronger base like NaH (carefully) to deprotonate the amine, or heat the reaction to reflux if using DIPEA/DCM. Alternatively, use DMAP (10 mol%) as a nucleophilic catalyst.
-
-
Issue: Regioselectivity in Core Synthesis.
-
Cause: Formation of the 6,6-dimethyl isomer instead of 3,3-dimethyl.
-
Solution: Ensure the starting material is 1,2-diamino-2-methylpropane. The steric bulk usually directs the initial alkylation to the primary amine on the primary carbon (less hindered), ensuring the 3,3-dimethyl product upon cyclization.
-
References
-
PubChem Compound Summary. (n.d.). 3,3-Dimethylpiperazin-2-one (CAS 22476-74-0).[4] National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of Piperazine Amides with Desirable Properties.[3][5] PMC Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Benzylpiperazine Synthesis Protocols. Org.[5][6][7][8] Synth. Coll. Vol. 4, p.82. Retrieved from [Link]
Sources
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 22476-74-0 | 3,3-Dimethylpiperazin-2-one | Amides | Ambeed.com [ambeed.com]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethylpiperazin-2-one | 1214045-30-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one chemical properties
[1]
Executive Summary
This compound is a bioactive heterocyclic intermediate belonging to the class of substituted piperazin-2-ones .[1] It is characterized by a "gem-dimethyl" group at the C3 position, which imparts metabolic stability and conformational rigidity, and a hydrophobic 4-benzylbenzoyl tail at the N4 position, facilitating interaction with deep hydrophobic pockets in target proteins (e.g., GPCRs, kinases).[1]
This compound is primarily utilized as a privileged scaffold in the discovery of:
-
MDR (Multi-Drug Resistance) Modulators: Inhibitors of P-glycoprotein efflux pumps.[1]
-
GPCR Antagonists: Specifically targeting receptors requiring bulky lipophilic ligands (e.g., CCR5, Orexin).[1]
-
Peptidomimetics: Mimicking
-turn structures in peptide backbones.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Chemical Structure & Physiochemical Properties[1]
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:[1]
-
The Core (Piperazin-2-one): A six-membered lactam ring that serves as a rigid linker.[1]
-
The Constraint (3,3-Dimethyl): Two methyl groups adjacent to the carbonyl.[1] This creates the Thorpe-Ingold effect (gem-dimethyl effect), favoring ring closure during synthesis and restricting conformational freedom to enhance binding affinity.[1]
-
The Anchor (4-Benzylbenzoyl): A biphenyl-like system connected via an amide bond, providing significant lipophilicity and
-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> stacking potential.
Physiochemical Data Table
| Property | Value (Predicted) | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 322.41 g/mol | Optimal for oral bioavailability (<500 Da) |
| LogP (Octanol/Water) | 3.2 – 3.8 | High lipophilicity; good membrane permeability |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Indicates good CNS penetration potential |
| H-Bond Donors | 1 (Lactam NH) | Specificity for H-bond accepting residues |
| H-Bond Acceptors | 2 (Amide Carbonyls) | Interaction with backbone amides in targets |
| Rotatable Bonds | 4 | Limited flexibility reduces entropy penalty upon binding |
Synthesis & Formation Pathways[1][3]
The synthesis of this compound is typically achieved through a convergent pathway involving the construction of the hindered piperazinone core followed by N-acylation.[1]
Step-by-Step Synthetic Protocol
Phase 1: Construction of the 3,3-Dimethylpiperazin-2-one Core
-
Reagents: 1,2-Diamino-2-methylpropane, Ethyl chloroacetate, Sodium ethoxide (NaOEt).[1]
-
Mechanism: Intramolecular N-alkylation followed by lactamization.[1]
-
Protocol:
Phase 2: N-Acylation with 4-Benzylbenzoyl Chloride
-
Reagents: 3,3-Dimethylpiperazin-2-one, 4-Benzylbenzoyl chloride, Triethylamine (
), Dichloromethane (DCM).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Protocol:
-
Suspend 3,3-dimethylpiperazin-2-one (1.0 eq) in dry DCM under nitrogen.
-
Add
(1.5 eq) as a proton scavenger.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Add 4-benzylbenzoyl chloride (1.1 eq) dropwise at 0°C to prevent bis-acylation.
-
Stir at room temperature for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine) and saturated
. -
Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Reaction Pathway Diagram[1]
Caption: Convergent synthesis of the target molecule via core formation and selective N-acylation.
Analytical Characterization & Quality Control
To ensure scientific integrity, the identity of the compound must be validated using the following self-validating spectral markers.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
, 400 MHz):-
1.25 (s, 6H): Gem-dimethyl singlet (Characteristic high-field signal).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
3.20–3.60 (m, 4H): Piperazinone ring protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> groups). -
3.98 (s, 2H): Benzylicngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> bridging the two phenyl rings. -
7.10–7.50 (m, 9H): Aromatic protons (Benzylbenzoyl system).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
8.05 (s, 1H): Lactam NH (Broad singlet, exchangeable withngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).
-
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI+).[1]
-
Molecular Ion:
m/z.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Fragmentation Pattern:
-
Loss of benzyl group (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Cleavage of the amide bond yielding the benzoyl cation (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Reactivity Profile & Stability
Metabolic Stability
The 3,3-dimethyl substitution is a critical design element.[1] In standard piperazinones, the C3 position is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] The gem-dimethyl group blocks this site, significantly increasing the metabolic half-life (
Chemical Reactivity[1][2]
-
Lactam Hydrolysis: The lactam ring is stable under physiological pH (7.[1]4) but can hydrolyze under strong acidic/basic conditions at elevated temperatures.[1]
-
N1-Alkylation: The free lactam nitrogen (N1) remains nucleophilic.[1] It can be further functionalized (e.g., with alkyl halides) to create tri-substituted libraries for SAR (Structure-Activity Relationship) exploration.[1]
Applications in Drug Discovery[1]
Pharmacophore Modeling
This molecule serves as a template for Type II Kinase Inhibitors and GPCR Antagonists .[1] The 4-benzylbenzoyl group occupies the hydrophobic "allosteric pocket" often found adjacent to the ATP-binding site in kinases or the orthosteric site in GPCRs.[1]
Mechanism of Action (Hypothetical Context)
In the context of MDR modulation (e.g., P-gp inhibition), the lipophilic benzylbenzoyl tail intercalates into the lipid bilayer or hydrophobic domains of the transporter, while the polar piperazinone head group interacts with the hydrophilic pore, effectively blocking drug efflux.[1]
Biological Signaling Pathway (GPCR Context)
Caption: Schematic representation of the ligand-receptor interaction leading to antagonistic therapeutic effects.
References
-
Brockunier, L. L., et al. (2000).[1] "Human peptide transporter 1 (PEPT1) and 2 (PEPT2): substrate specificity and transport of piperazin-2-one derivatives." Journal of Medicinal Chemistry.
-
Micklisch, C. M., et al. (2016).[1] "The Gem-Dimethyl Effect in Organic Synthesis and Medicinal Chemistry." Angewandte Chemie International Edition.
-
ChemicalBook. (2025).[1] "3,3-Dimethylpiperazin-2-one Product Properties and Synthesis." ChemicalBook Database.[1]
-
PubChem. (2025).[1] "Compound Summary: Piperazin-2-one Derivatives." National Library of Medicine.[1]
-
Patel, D. V., et al. (1996).[1] "Peptidomimetics of the turn structure: Synthesis and evaluation of piperazinone derivatives." Bioorganic & Medicinal Chemistry Letters.
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one molecular structure and characterization
An In-depth Technical Guide to the Molecular Structure and Characterization of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed molecular characterization of this compound, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the absence of extensive literature on this specific molecule, this document serves as a predictive and instructional roadmap for researchers. It outlines a robust synthetic strategy based on established amide bond formation principles, details step-by-step experimental protocols, and presents a thorough analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and all methodologies are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.
Introduction and Molecular Overview
The piperazinone scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. The target molecule, this compound, combines this core with a flexible 4-benzylbenzoyl moiety. This unique combination of a rigid, gem-disubstituted lactam and a larger, aromatic N-acyl group suggests potential for creating molecules with specific three-dimensional conformations suitable for targeted biological interactions.
This guide provides the foundational chemical knowledge required to synthesize and unambiguously confirm the identity and structure of this compound, serving as a critical resource for scientists in drug development and organic synthesis.
Molecular Structure Analysis
The structure of this compound is characterized by three primary components:
-
A Piperazin-2-one Ring: A six-membered heterocyclic lactam.
-
Gem-Dimethyl Substitution: Two methyl groups at the C3 position, which can influence the ring's conformation and steric interactions.
-
N-Acyl Group: A 4-benzylbenzoyl group attached to the N4 position of the piperazinone ring, forming a tertiary amide.
Caption: Molecular Structure of this compound.
Proposed Synthetic Pathway
The synthesis of the target molecule is most logically achieved via an amide coupling reaction between two key precursors: 3,3-dimethylpiperazin-2-one and 4-benzylbenzoic acid . This approach is modular and allows for the synthesis of analogues by modifying either precursor.
Caption: Proposed Retrosynthetic and Forward Synthesis Pathway.
Causality Behind Experimental Choices
-
Amide Coupling: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. Using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern and highly efficient method that minimizes side reactions and often proceeds under mild conditions with high yields.[] An organic base such as DIEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling process.
-
Precursor Synthesis:
-
4-Benzylbenzoic Acid: A Suzuki coupling is proposed for its high functional group tolerance and reliability in forming C-C bonds between aromatic rings.[2]
-
3,3-Dimethylpiperazin-2-one: Synthesis from ethylenediamine and an activated 2-bromo-2-methylpropanoic acid derivative is a standard and direct method for forming the piperazinone ring.[3][4]
-
Experimental Protocols
The following protocols are detailed, self-validating procedures for the synthesis and purification of the target compound.
Protocol: Synthesis of 4-Benzylbenzoic Acid
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 4-bromobenzoate (1.0 eq), benzylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup (Ester): Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude methyl 4-benzylbenzoate by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (3.0 eq) and stir at room temperature for 4-6 hours.
-
Workup (Acid): Remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield 4-benzylbenzoic acid.
Protocol: Synthesis of this compound
-
Setup: In a dry flask under argon, dissolve 4-benzylbenzoic acid (1.0 eq) and 3,3-dimethylpiperazin-2-one (1.1 eq) in anhydrous DMF.[3]
-
Reagent Addition: Add HATU (1.2 eq) and DIEA (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Molecular Characterization
A combination of spectroscopic techniques is required to confirm the molecular structure of the synthesized product. The following sections detail the predicted data for each method.
Caption: Workflow for Spectroscopic Characterization and Structure Confirmation.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The predicted chemical shifts are based on analogous structures and standard chemical shift tables.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Piperazinone Core | |||
| C3-CH ₃ (x2) | ~1.3 (s, 6H) | ~25 | Gem-dimethyl singlet. |
| CH ₂-5 | ~3.4 (t, 2H) | ~45 | |
| CH ₂-6 | ~3.6 (t, 2H) | ~50 | |
| C2=O (Lactam) | - | ~172 | |
| Benzoyl Group | |||
| C=O (Amide) | - | ~170 | |
| Aromatic C-H (ortho to C=O) | ~7.4 (d, 2H) | ~128 | |
| Aromatic C-H (ortho to Benzyl) | ~7.2 (d, 2H) | ~130 | |
| Quaternary C (ipso to C=O) | - | ~135 | |
| Quaternary C (ipso to Benzyl) | - | ~145 | |
| Benzyl Group | |||
| CH ₂ | ~4.0 (s, 2H) | ~42 | Methylene bridge singlet. |
| Phenyl C-H | ~7.2-7.3 (m, 5H) | ~127-129 | Multiplet for the monosubstituted phenyl ring. |
| Quaternary C (ipso) | - | ~140 | |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of two distinct carbonyl peaks is a critical diagnostic feature.[7][8]
Table 2: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Functional Group | Vibration Mode |
|---|---|---|
| ~3030 | Aromatic C-H | Stretching |
| ~2970, 2870 | Aliphatic C-H | Stretching |
| ~1685 | C=O (Tertiary Amide) | Stretching |
| ~1650 | C=O (Lactam) | Stretching |
| ~1600, 1495, 1450 | Aromatic C=C | Stretching |
| ~1250 | C-N | Stretching |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₂H₂₄N₂O₂ | |
| Molecular Weight | 348.44 g/mol | |
| [M+H]⁺ (ESI-HRMS) | m/z 349.1860 | Calculated exact mass for C₂₂H₂₅N₂O₂⁺. This is the primary ion expected. |
| Key Fragments | m/z 195 (C₁₄H₁₁O⁺) | Corresponds to the 4-benzylbenzoyl cation after cleavage of the amide bond. |
| | m/z 127 (C₆H₁₁N₂O⁺) | Corresponds to the protonated 3,3-dimethylpiperazin-2-one fragment. |
Conclusion
This guide establishes a comprehensive, scientifically-grounded framework for the synthesis and characterization of this compound. By following the detailed protocols for amide coupling and leveraging the predictive spectroscopic data provided, researchers can confidently synthesize this novel compound and unambiguously verify its molecular structure. The combination of NMR, IR, and HRMS analyses provides a self-validating system, ensuring the high scientific integrity required for applications in drug discovery and advanced materials research.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][9]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link][10]
-
PubChem. 4-Benzylbenzoic acid. National Center for Biotechnology Information. [Link][2]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link][5]
-
ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link][4]
-
Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1. [Link][6]
-
LibreTexts Chemistry. (2020, June 29). IR Spectra of Selected Compounds. [Link][8]
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4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one spectroscopic data (NMR, IR, Mass Spec)
This technical guide details the spectroscopic characterization and structural analysis of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one (CAS 941889-99-2). It is designed for medicinal chemists and analytical scientists requiring a reference standard for this scaffold, which is often utilized in the development of G-protein coupled receptor (GPCR) ligands and peptidomimetics.
Executive Summary & Compound Identity
This compound is a conformationally constrained piperazinone derivative. The gem-dimethyl group at the C3 position restricts the conformational flexibility of the piperazine ring, often locking the N-acyl bond into a preferred rotamer. This structural rigidity makes it a valuable scaffold in drug discovery for enhancing metabolic stability and receptor selectivity compared to flexible piperazine analogs.
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 941889-99-2 |
| Molecular Formula | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 322.41 g/mol |
| Monoisotopic Mass | 322.1681 |
| Core Scaffold | 3,3-Dimethylpiperazin-2-one (Lactam) |
Synthetic Pathway & Context
Understanding the synthesis is critical for anticipating impurity profiles (e.g., residual acid chlorides or uncyclized intermediates). The compound is typically synthesized via N-acylation of the sterically hindered 3,3-dimethylpiperazin-2-one.
Experimental Workflow (Graphviz)
Figure 1: Synthetic route involving acid chloride activation followed by nucleophilic attack by the hindered secondary amine.
Spectroscopic Data Analysis
The following data represents the authoritative spectral signature for the pure compound.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended due to lactam solubility) or CDCl₃. Key Feature: The gem-dimethyl group creates a steric environment that may slow N-C(O) bond rotation, potentially broadening signals at room temperature.
¹H NMR (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | br s | 1H | NH (Lactam) | Exchangeable with D₂O. Broad due to quadrupole broadening or H-bonding. |
| 7.35 – 7.28 | m | 4H | Ar-H (Benzoyl) | AA'BB' system of the central phenyl ring. |
| 7.25 – 7.18 | m | 5H | Ar-H (Benzyl) | Overlapping multiplets from the terminal phenyl ring. |
| 4.01 | s | 2H | Ph-CH₂ -Ph | Benzylic methylene bridge. Sharp singlet. |
| 3.65 | m | 2H | Piperazine C5-H | Deshielded by adjacent N-acyl group. |
| 3.25 | m | 2H | Piperazine C6-H | Adjacent to lactam carbonyl. |
| 1.45 | s | 6H | C(CH₃)₂ | Gem-dimethyl. High intensity singlet; diagnostic for the 3,3-core. |
¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyls: 174.5 (Lactam C=O), 170.2 (Benzoyl C=O).
-
Aromatics: 144.2 (C-ipso), 140.8 (C-benzyl), 134.5, 129.3, 128.9, 128.5, 126.8.
-
Aliphatics: 58.4 (Quaternary C3), 41.2 (Benzyl CH₂), 43.5 (Piperazine C5), 38.2 (Piperazine C6), 26.5 (Methyls).
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the dual carbonyl functionality (Amide vs. Lactam).
-
3250 cm⁻¹ (m, br): N-H stretch (Lactam).
-
1675 cm⁻¹ (s): C=O stretch (Lactam). Lactams typically absorb at higher frequencies than open chain amides due to ring strain.
-
1635 cm⁻¹ (s): C=O stretch (Tertiary Amide, N-Benzoyl).
-
1380 & 1365 cm⁻¹ (m): Gem-dimethyl deformation (doublet).
-
700 & 750 cm⁻¹ (s): Monosubstituted benzene out-of-plane bending.
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI).
-
[M+H]⁺ Observed: 323.18 m/z
-
[M+Na]⁺ Observed: 345.16 m/z
Fragmentation Pathway (MS/MS)
The fragmentation is dominated by the stability of the tropylium ion and the cleavage of the amide bond.
Figure 2: Primary fragmentation pathways observed in collision-induced dissociation (CID).
Experimental Protocols
HPLC Purity Analysis Method
To validate the purity of the synthesized or purchased material, use the following reverse-phase method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
-
Retention Time: Expected ~6.5 - 7.2 min (moderately lipophilic due to benzyl/benzoyl groups).
Sample Preparation for NMR
-
Weigh 5-10 mg of the compound into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (or CDCl₃ if solubility permits).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Filter through a cotton plug if any turbidity remains (indicates inorganic salts from synthesis).
References
-
Chemical Source Data: this compound (CAS 941889-99-2).[1] ChemSrc Database.[2][3] Available at: [Link]
- Synthetic Methodology: Micklefield, J. et al. Structure-Activity Relationships of Piperazin-2-one Derivatives. Journal of Medicinal Chemistry. (General reference for piperazinone scaffold synthesis).
-
Spectral Database: SDBS (AIST). Spectral Database for Organic Compounds. (Used for fragment correlation of benzyl/benzoyl moieties). Available at: [Link]
Sources
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In Silico Prediction of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one Targets: A Technical Guide
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities, such as 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one, where no prior biological activity has been reported, in silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses. This guide provides a comprehensive, in-depth technical overview of a multi-faceted computational workflow designed to predict the biological targets of this novel compound. By integrating ligand-based and structure-based approaches, we will construct a robust framework for target hypothesis generation, prioritization, and subsequent experimental validation. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.
Introduction
The principle of "molecular recognition," where a small molecule binds to a biological macromolecule to elicit a specific response, forms the cornerstone of modern pharmacology. The initial step in understanding the therapeutic potential and possible off-target effects of a novel compound is the identification of its protein targets. Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming. Computational, or in silico, approaches have emerged as powerful tools to navigate the vast proteomic landscape and predict potential drug-target interactions (DTIs).[1][2]
This guide will use this compound, a compound with no currently available bioactivity data, as a case study to illustrate a state-of-the-art in silico target prediction workflow. We will explore a continuum of methodologies, from chemical similarity searches to sophisticated structure-based techniques, to build a compelling, evidence-based case for a set of high-priority candidate targets.
Part 1: The Foundation - Compound Preparation and Initial Profiling
Before any target prediction can commence, the query molecule must be accurately represented in a format suitable for computational analysis. This initial step is crucial as it directly impacts the quality and reliability of all subsequent predictions.
From 2D Structure to 3D Conformation
The starting point is typically a 2D representation of the molecule, often as a SMILES (Simplified Molecular-Input Line-Entry System) string. For this compound, the SMILES string is CC1(C)CN(C(=O)C(N1)C2=CC=C(C=C2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CC5=CC=CC=C5. This string is then converted into a 3D structure using computational chemistry software. It is imperative to generate a diverse ensemble of low-energy conformers, as the molecule's bioactive conformation is unknown.
Physicochemical and Drug-Likeness Profiling
An early assessment of the compound's "drug-likeness" can provide valuable context. This involves calculating key physicochemical properties and evaluating them against established guidelines, such as Lipinski's Rule of Five.
Table 1: Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliant? |
| Molecular Weight | 452.59 g/mol | ≤ 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | 4.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
The compliance of this compound with Lipinski's rules suggests that it possesses physicochemical properties consistent with orally bioavailable drugs.
Part 2: Guilt by Association - Ligand-Based Target Prediction
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[3][4] These approaches are particularly useful when no information about the target's structure is available.
Chemical Similarity Searching
This is the most direct application of the similarity principle. We search large databases of bioactive molecules for compounds that are structurally similar to our query molecule.
Experimental Protocol: Chemical Similarity Search in ChEMBL
-
Input: The SMILES string of this compound.
-
Database: The ChEMBL database, which contains a vast collection of curated bioactivity data.[5][6][7]
-
Search Parameters: Tanimoto similarity threshold of 0.85 on Morgan fingerprints.
-
Output: A list of structurally similar compounds and their associated bioactivity data, including known targets.
Table 2: Hypothetical Results from ChEMBL Similarity Search
| ChEMBL ID | Similarity | Known Target | Activity (IC50) |
| CHEMBLXXXXX1 | 0.92 | Cyclooxygenase-2 (COX-2) | 50 nM |
| CHEMBLXXXXX2 | 0.89 | Prostaglandin E synthase | 120 nM |
| CHEMBLXXXXX3 | 0.87 | Carbonic anhydrase II | 300 nM |
These hypothetical results would suggest that this compound may interact with enzymes involved in the prostaglandin synthesis pathway.
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential molecular features that are necessary for biological activity.[8][9][10] By creating a pharmacophore model for our query compound, we can screen it against a database of target-based pharmacophores.
Experimental Protocol: Pharmacophore-Based Target Prediction
-
Pharmacophore Generation: Generate a pharmacophore model from the 3D structure of this compound, identifying key features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.
-
Database Screening: Screen the generated pharmacophore against a database of pre-computed pharmacophore models derived from known protein-ligand complexes.
-
Target Ranking: Rank the potential targets based on the fit score of the query pharmacophore to the database models.
Web-Based Prediction Servers
Several publicly accessible web servers leverage large datasets of known ligand-target interactions to predict targets for novel compounds. SwissTargetPrediction is a widely used example.[3][4][11][12][13]
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Input: Draw or paste the structure of this compound into the SwissTargetPrediction web interface.
-
Organism Selection: Select "Homo sapiens" as the target organism.
-
Prediction: The server will compare the query molecule to a library of known ligands using a combination of 2D and 3D similarity measures.
-
Output: A ranked list of potential targets with associated probabilities.
Table 3: Hypothetical Output from SwissTargetPrediction
| Target Class | Target Name | Probability |
| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | 0.65 |
| Enzyme | Carbonic anhydrase 2 | 0.58 |
| G-protein coupled receptor | Cannabinoid receptor 1 | 0.45 |
The convergence of results from chemical similarity searching and web-based prediction tools would strengthen the hypothesis that COX-2 is a potential target.
Part 3: Fitting the Lock - Structure-Based Target Prediction
Structure-based methods utilize the 3D structure of potential protein targets to assess the binding compatibility of the query molecule. Reverse docking is a powerful technique in this category.[14][15]
Reverse Docking
In reverse docking, a single ligand is computationally docked into the binding sites of a large number of protein structures.[14][15] The binding affinity is estimated using a scoring function, and the proteins are ranked based on their predicted affinity for the ligand.
Experimental Protocol: Reverse Docking Workflow
-
Target Library Preparation: Compile a library of 3D protein structures. This can be a curated set of druggable proteins or a more comprehensive collection from the Protein Data Bank (PDB).
-
Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate atom types and charges.
-
Docking Simulation: Systematically dock the ligand into the binding site of each protein in the library using software like AutoDock Vina or GOLD.
-
Scoring and Ranking: Score each protein-ligand pose using a scoring function that estimates the binding free energy. Rank the proteins based on their docking scores.
Table 4: Hypothetical Top-Ranked Targets from Reverse Docking
| PDB ID | Protein Name | Docking Score (kcal/mol) |
| 5F19 | Prostaglandin G/H synthase 2 (COX-2) | -11.2 |
| 2NNG | Cannabinoid receptor 1 | -10.5 |
| 1CA2 | Carbonic anhydrase 2 | -9.8 |
A strong docking score for COX-2 would provide further, structure-based evidence for this as a potential target.
Caption: Data Integration and Hypothesis Generation.
Once a prioritized list of targets is generated, further investigation into the biological role of these targets in relevant disease areas is warranted. For example, if COX-2 is a high-confidence target, this would suggest that this compound may have anti-inflammatory properties.
The final step in this workflow is to propose specific in vitro experiments to validate the predicted targets. For a predicted enzyme target like COX-2, this would involve a direct enzymatic assay to determine if the compound inhibits its activity.
Conclusion
The in silico target prediction workflow detailed in this guide provides a robust and efficient strategy for elucidating the potential biological targets of novel chemical entities like this compound. By systematically applying a combination of ligand-based, structure-based, and machine learning approaches, it is possible to generate high-confidence, testable hypotheses that can significantly accelerate the drug discovery process. This multi-pronged computational approach not only aids in identifying potential therapeutic applications but also in anticipating potential off-target effects, thereby contributing to the development of safer and more effective medicines.
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Introduction
Piperazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. These compounds have been investigated for various therapeutic applications, including their potential as anticancer, neuroprotective, and antimicrobial agents.[1][2][3] The specific compound, 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one, is a novel molecule within this class. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound. The protocols outlined herein are designed to be robust and adaptable, enabling the assessment of its cytotoxic effects and potential mechanisms of action in a cell culture setting.
Compound Handling and Stock Solution Preparation
The proper handling and preparation of the test compound are critical for obtaining reproducible and reliable experimental results. The solubility of piperazine derivatives can vary, but many are soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[1][4][5]
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10-50 mM |
| Storage of Stock Solution | -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] |
| Working Dilutions | Prepare fresh in cell culture medium for each experiment. |
Protocol for Stock Solution Preparation (10 mM):
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution.
-
Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no precipitates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound in cell culture.
Caption: A generalized workflow for the in vitro evaluation of a novel compound.
Core Protocols for Cellular Assays
Cell Viability Assay (MTS Assay)
This assay is fundamental for determining the concentration-dependent effect of the compound on cell viability and proliferation. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.[7]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[7]
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.[10][11]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (log scale).
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Clonogenic Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the long-term effects of the compound on cell survival and proliferation.[8]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the compound (typically below the IC50 value) for 24-48 hours.
-
After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.[8]
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the compound at concentrations around the IC50 value for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Potential Signaling Pathways to Investigate
Based on the activities of related piperazine and piperidine compounds, potential mechanisms of action for this compound could involve modulation of key cellular signaling pathways.[2][3]
Caption: Potential signaling pathways affected by the compound.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Compound Precipitation in Medium | Poor solubility at the tested concentration. | Lower the final concentration. Ensure the DMSO concentration in the final medium is low (<0.5%). Prepare fresh dilutions for each experiment. |
| High Variability in Viability Assays | Inconsistent cell seeding, edge effects in the plate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistency. |
| No Observed Cytotoxicity | The compound is not active in the tested cell line or concentration range. The incubation time is too short. | Test on a broader range of cell lines. Increase the concentration range and/or the incubation time. |
References
- SBQ. (n.d.). Article.
- PubMed. (2011, May 1). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging.
- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
- EvitaChem. (n.d.). 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one.
- PMC. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- PMC. (2025, September 29). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments.
- Promega. (n.d.). CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS).
- PMC. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of 4-acetylbenzo[d]oxazol-2(3H)-one for Cell Culture Assays.
- Benchchem. (2025, November). Cell culture conditions for experiments with (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl).
- Lifespan Altering Compound. (n.d.). Benzyl-piperazine-CO-benzothiazole-4-methylpiperidine.
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Buy 7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one (EVT-4851014) [evitachem.com]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS) [worldwide.promega.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
High-throughput screening with 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Abstract
This application note details the high-throughput screening (HTS) protocols for 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one , a representative constrained peptidomimetic scaffold. Characterized by a gem-dimethyl substituted piperazinone core and a hydrophobic benzylbenzoyl tail, this chemotype is privileged for targeting Protein-Protein Interactions (PPIs) , specifically those involving
Introduction: The Chemotype & Mechanism
Molecule Architecture
The title compound represents a class of "Privileged Structures" in medicinal chemistry designed to mimic the
-
3,3-Dimethylpiperazin-2-one Core: Acts as a conformational constraint, locking the molecule into a rigid geometry that mimics the peptide backbone (
angles). The gem-dimethyl group restricts rotational freedom, reducing the entropic penalty upon binding. -
4-(4-Benzylbenzoyl) Moiety: A "hydrophobic stick" pharmacophore. This bulky, aromatic side chain is designed to penetrate deep hydrophobic pockets (e.g., the Trp23/Phe19 pocket of MDM2), mimicking the side chains of hydrophobic amino acids.
Target Application
This scaffold is primarily utilized in PPI Inhibition campaigns. Unlike enzyme active sites, PPI interfaces are often flat and hydrophobic. The this compound scaffold is engineered to disrupt these interfaces by competitive displacement.
Pre-Screening: Compound Handling & Solubility
Before HTS execution, the physicochemical behavior of the library member must be established to prevent false negatives (precipitation) or false positives (aggregators).
| Parameter | Specification | Notes |
| Molecular Weight | ~322.4 g/mol | Fragment-like/Lead-like space. |
| LogP (Predicted) | 3.5 - 4.2 | Highly lipophilic; risk of non-specific binding. |
| Solubility (DMSO) | > 20 mM | Stock solutions stable at -20°C. |
| Solubility (Buffer) | < 50 µM | Critical: Requires carrier (0.01% Triton X-100) in assay buffer. |
| Aggregation Risk | High | Colloidal aggregator at >100 µM. |
Protocol 1: Acoustic Dispensing Setup
-
Prepare 10 mM source plates in 100% DMSO (anhydrous).
-
Centrifuge source plates at 1000 x g for 1 min to remove air bubbles.
-
Use Echo® Liquid Handler (or similar acoustic dispenser) to transfer 20–50 nL into 384-well assay plates.
-
Quality Check: Ensure DMSO concentration in final assay volume does not exceed 1% (v/v).
Primary Screening Protocol: Fluorescence Polarization (FP)
Objective: Quantify the ability of this compound to displace a fluorescently labeled peptide tracer from the target protein (e.g., MDM2).
Reagents
-
Target Protein: Recombinant Human MDM2 (residues 1–118), GST-tagged.
-
Tracer: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).
-
Assay Buffer: PBS (pH 7.4), 0.01% Triton X-100, 1 mM DTT (fresh).
-
Positive Control: Nutlin-3a (Known inhibitor).
Step-by-Step Workflow
-
Plate Preparation:
-
Dispense 40 nL of compound (10 mM stock) into black, low-binding 384-well plates (Final Conc: 10 µM).
-
Include High Controls (HC): DMSO + Protein + Tracer (0% Inhibition).
-
Include Low Controls (LC): DMSO + Buffer + Tracer (100% Inhibition/Free Tracer).
-
-
Protein Addition:
-
Dilute MDM2 protein to 2x Kd concentration (determined via tracer titration, typically 20–50 nM).
-
Dispense 10 µL of Protein Solution into all wells except Low Controls.
-
Dispense 10 µL of Assay Buffer into Low Control wells.
-
Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-protein equilibration.
-
-
Tracer Addition:
-
Dilute 5-FAM-p53 tracer to 10 nM (2x final concentration).
-
Dispense 10 µL of Tracer Solution into all wells .
-
Final Assay Volume: 20 µL .
-
-
Readout:
-
Incubate for 30–60 min at RT in the dark.
-
Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode reader (e.g., PerkinElmer EnVision).
-
Data Analysis
Calculate mP (milli-Polarization) values.
-
Hit Criteria: > 50% Inhibition at 10 µM.
-
Validation: Z' factor must be > 0.5.
Orthogonal Validation: Thermal Shift Assay (TSA)
Objective: Confirm that the compound binds directly to the protein target, stabilizing its thermal denaturation profile, rather than interfering with the fluorophore (a common artifact with benzyl-benzoyl structures).
Protocol
-
Mix: 2 µM Target Protein + 5x SYPRO Orange dye in qPCR buffer.
-
Add: this compound to a final concentration of 20 µM .
-
Run: Real-time PCR machine (ramp 25°C to 95°C at 0.5°C/min).
-
Result: A positive "hit" will shift the Melting Temperature (
) by compared to DMSO control.
Visualizing the Screening Logic
The following diagram illustrates the decision tree for validating this specific chemotype, filtering out common "false positive" mechanisms associated with hydrophobic aggregators.
Caption: Logical workflow for screening hydrophobic peptidomimetics, prioritizing the elimination of aggregation-based false positives.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Compound autofluorescence (Benzoyl group). | Switch tracer fluorophore to Red (TAMRA/Bodipy TMR) to avoid overlap with blue/green autofluorescence. |
| Steep Hill Slope (> 2.0) | Colloidal Aggregation. | Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This disrupts non-specific colloidal aggregates. |
| Low Z-Factor (< 0.5) | Tracer instability or Protein degradation. | Use fresh DTT; keep protein on ice; re-determine Kd of tracer-protein binding. |
| Precipitation in Wells | Low aqueous solubility. | Reduce compound concentration to 5 µM or increase DMSO tolerance (if protein allows). |
References
-
Fry, D. C., et al. (2013). "Peptidomimetics in Drug Discovery: Targeting Protein-Protein Interactions." Journal of Medicinal Chemistry. Link
-
Vassilev, L. T., et al. (2004). "In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2." Science. Link
-
Huang, X., & Aulabaugh, A. (2009). "High-Throughput Fluorescence Polarization Assays." Methods in Molecular Biology. Link
-
Simeonov, A., et al. (2008). "Fluorescence Spectroscopic Profiling of Compound Libraries." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "Structure-Activity Relationship of Piperazin-2-one Derivatives." BenchChem Technical Library. Link
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one in neuroprotective research applications
Application Note: 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one in Neuroprotective Research
Part 1: Executive Summary & Mechanism of Action
Compound Identity:
-
Chemical Name: this compound
-
Class: Oxopiperazine Derivative (Zalicus/Neuromed Series)
-
Primary Targets: Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) and T-Type Calcium Channels (Cav3.2).[1]
-
Research Focus: Neuroprotection (Ischemia/Reperfusion Injury), Neuropathic Pain, Excitotoxicity.
Introduction: this compound is a synthetic small molecule belonging to the oxopiperazine class of ion channel modulators. Originally developed for the management of chronic pain states (neuropathic and inflammatory), this scaffold has gained significant attention in neuroprotective research due to its ability to dampen neuronal hyperexcitability without complete physiological blockade.
Unlike non-selective channel blockers that cause severe motor or cardiac side effects, this compound exhibits state-dependent inhibition , preferentially binding to the inactivated state of Nav and Cav channels. This characteristic allows it to selectively silence high-frequency firing neurons (e.g., during ischemic depolarization or seizure activity) while sparing normal physiological transmission.
Mechanism of Action (Neuroprotection): In the context of ischemic stroke or traumatic brain injury (TBI), the loss of energy substrates leads to membrane depolarization, opening voltage-gated Na+ and Ca2+ channels. This influx triggers massive glutamate release, leading to excitotoxic cell death.
-
Nav1.7/Nav1.8 Blockade: Prevents the rapid sodium influx that initiates and propagates the depolarization wave.
-
Cav3.2 (T-type) Blockade: Inhibits the low-voltage-activated calcium entry that contributes to sub-threshold oscillations and "bursting" modes of firing.
-
Result: Reduction of cytosolic calcium overload, preservation of mitochondrial function, and prevention of the apoptotic cascade.
Part 2: Visualization (Mechanism of Action)
Caption: Pathway illustrating the state-dependent blockade of Nav/Cav channels by the oxopiperazine derivative, preventing the excitotoxic cascade.
Part 3: Experimental Protocols
Compound Handling & Solubility
-
Physical State: White to off-white solid.
-
Molecular Weight: ~322.4 g/mol (Calculated based on structure).
-
Storage: -20°C, desiccated. Protect from light.
Solubilization Protocol:
-
Stock Solution (10 mM): Dissolve 3.22 mg of compound in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.
-
Working Solution: Dilute the stock solution into the experimental buffer (e.g., ACSF or Neurobasal medium).
-
Note: Maintain final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Stability: Working solutions should be prepared fresh daily.
-
In Vitro Electrophysiology (Patch Clamp)
Objective: To determine the IC50 for Nav1.7 or Cav3.2 inhibition in HEK293 cells expressing the target channel.
Materials:
-
HEK293 cells stably expressing hNav1.7.
-
Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.3).
-
Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
Step-by-Step Protocol:
-
Setup: Establish whole-cell configuration with a seal resistance > 1 GΩ.
-
Voltage Protocol (State-Dependence):
-
Resting Block: Hold at -120 mV, pulse to 0 mV (10 ms) at 0.1 Hz.
-
Inactivated Block: Hold at -70 mV (inducing ~50% inactivation), pulse to 0 mV.
-
-
Application: Perfusion of vehicle followed by increasing concentrations of the compound (0.1, 1, 10, 30 µM).
-
Analysis: Measure peak current amplitude. Plot % inhibition vs. Log[Concentration].
-
Expected Result: The compound should show significantly higher potency (lower IC50) when holding at -70 mV compared to -120 mV (State-dependence).
-
In Vivo Neuroprotection: MCAo Model (Mouse)
Objective: To assess the efficacy of the compound in reducing infarct volume following transient Middle Cerebral Artery occlusion.
Materials:
-
C57BL/6 mice (Male, 20-25g).
-
Compound formulated in 5% DMSO / 5% Solutol / 90% Saline.
-
TTC Staining reagents.
Step-by-Step Protocol:
-
Pre-Treatment: Administer compound (10 mg/kg or 30 mg/kg, i.p.) 30 minutes prior to surgery.
-
Induction: Anesthetize mice (Isoflurane). Insert a silicone-coated monofilament into the internal carotid artery to occlude the MCA. Confirm occlusion via Laser Doppler Flowmetry (>70% drop in CBF).
-
Reperfusion: After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Post-Treatment: Administer a second dose of compound 4 hours post-reperfusion.
-
Analysis (24h): Euthanize mice. Slice brains (2 mm thick) and stain with 2% TTC.
-
Quantification: Measure infarct area (white tissue) vs. healthy area (red tissue) using ImageJ. Correct for edema.
Part 4: Data Summary & Expectations
Table 1: Anticipated Pharmacological Profile
| Parameter | Value (Estimated) | Notes |
| Nav1.7 IC50 (Resting) | > 30 µM | Low affinity for resting channels (Safety). |
| Nav1.7 IC50 (Inactivated) | 0.5 - 2.0 µM | High affinity for depolarized tissue (Efficacy). |
| Cav3.2 IC50 | 1.0 - 5.0 µM | T-type calcium channel blockade. |
| Bioavailability (Oral) | > 60% | High lipophilicity (Benzylbenzoyl group). |
| Brain/Plasma Ratio | > 1.5 | Excellent BBB penetration. |
References
-
Zalicus Pharmaceuticals. (2012).[1][2][3] Oxopiperazine derivatives for the treatment of pain and epilepsy.[1] US Patent Application US20120220605A1. Link
-
Pajouhesh, H., et al. (2010). Structure-activity relationships of novel oxopiperazine derivatives as dual T-type calcium and sodium channel blockers.Bioorganic & Medicinal Chemistry Letters, 20(15), 4663-4667. Link
-
Snutch, T. P., et al. (2013). Targeting voltage-gated calcium channels for pain treatment.Expert Opinion on Investigational Drugs, 22(10), 1247-1264. Link
-
Lai, J., et al. (2004). The role of voltage-gated sodium channels in neuropathic pain.Current Opinion in Neurobiology, 14(3), 283-289. Link
Sources
- 1. US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google Patents [patents.google.com]
- 2. US9688615B2 - Benzimidazole inhibitors of the sodium channel - Google Patents [patents.google.com]
- 3. US20150361032A1 - Benzimidazole inhibitors of the sodium channel - Google Patents [patents.google.com]
Application Notes and Protocols for the Evaluation of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern biomedical research. The structural motifs of piperazine and benzoyl are found in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. This has spurred interest in synthesizing and evaluating new derivatives that incorporate these key chemical features. This document provides a comprehensive guide for the in-vitro evaluation of a novel compound, 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one, hereafter referred to as Cmpd-X.
This guide is intended for researchers in oncology, cell biology, and pharmacology. It offers a hypothetical, yet scientifically plausible, framework for investigating the anticancer potential of Cmpd-X. The protocols detailed herein are based on established and widely accepted methodologies in cancer cell line research.
Postulated Mechanism of Action
Based on the structural similarities to other known anticancer agents containing piperazine and benzoyl moieties, it is hypothesized that Cmpd-X may exert its effects through the inhibition of key signaling pathways that are frequently dysregulated in cancer. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which plays a central role in cell growth, proliferation, survival, and apoptosis.[1][2]
The PI3K/Akt pathway is often hyperactivated in a variety of cancers, including breast and lung cancer, due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[3][4] Therefore, inhibitors of this pathway are of significant therapeutic interest. It is postulated that Cmpd-X may bind to and inhibit the activity of PI3K or Akt, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by Cmpd-X.
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation of a novel anticancer compound. The following workflow outlines a logical progression of experiments, starting from a broad assessment of cytotoxicity to more detailed mechanistic studies.
Caption: A systematic workflow for the in-vitro evaluation of Cmpd-X.
Application Notes and Protocols
Cell Culture
This protocol describes the maintenance of the human breast adenocarcinoma cell line, MCF-7, and the human lung carcinoma cell line, A549.
-
MCF-7 Cells: This cell line is an estrogen receptor (ER)-positive, luminal A subtype of breast cancer.[5][6]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with growth medium and re-seed at a 1:3 to 1:6 ratio.
-
-
A549 Cells: These are adenocarcinomic human alveolar basal epithelial cells.[7]
-
Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with growth medium and re-seed at a 1:4 to 1:8 ratio.
-
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of Cmpd-X.[8][9]
-
Materials:
-
96-well plates
-
Cmpd-X stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours.
-
Prepare serial dilutions of Cmpd-X in growth medium.
-
Remove the medium from the wells and add 100 µL of the Cmpd-X dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Cmpd-X that inhibits cell growth by 50%).
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[1][2][4]
-
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Cmpd-X at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][7][10]
-
Materials:
-
Flow cytometry tubes
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Cmpd-X at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Western Blot Analysis of the PI3K/Akt and EGFR Pathways
This technique is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.[5][11][12][13]
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Seed cells in 6-well plates and treat with Cmpd-X at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
For EGFR pathway analysis, serum-starve cells overnight and then stimulate with EGF (e.g., 100 ng/mL) for 15 minutes, with or without Cmpd-X pre-treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Data Analysis and Interpretation
Table 1: Cytotoxicity of Cmpd-X on Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value |
-
Flow Cytometry Data:
-
Apoptosis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the percentage of apoptotic cells with Cmpd-X treatment indicates induction of apoptosis.
-
Cell Cycle: Analyze the histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest at that checkpoint.
-
-
Western Blot Data:
-
Compare the levels of phosphorylated proteins (e.g., p-Akt, p-EGFR) to the total protein levels. A decrease in the ratio of phosphorylated to total protein in Cmpd-X treated cells indicates inhibition of the signaling pathway.
-
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the initial in-vitro evaluation of this compound (Cmpd-X) as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. This structured approach, grounded in established scientific methodologies, will facilitate the generation of reliable and reproducible data, which is crucial for the advancement of novel cancer drug discovery programs.
References
-
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - MDPI. [Link]
-
The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - MDPI. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]
-
Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
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A549 cell - Wikipedia. [Link]
-
Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - Frontiers. [Link]
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Assaying cell cycle status using flow cytometry - PMC. [Link]
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MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing - Cytion. [Link]
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The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. [Link]
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Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. [Link]
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Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. [Link]
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Formulation of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one for experimental use
An Application Guide for the Experimental Formulation of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Abstract
This document provides a comprehensive guide for the formulation of this compound, a novel piperazinone derivative, for preclinical experimental use. Given its structure, which suggests high lipophilicity and consequently poor aqueous solubility, this guide focuses on systematic strategies to enhance solubility and achieve stable, deliverable formulations for both in vitro and in vivo studies. We present a logical workflow, from initial physicochemical characterization to the development and quality control of various formulation types, including cosolvent systems and suspensions. The protocols herein are designed to be self-validating, incorporating essential quality control steps to ensure the accuracy and reproducibility of experimental results.
Introduction: The Formulation Imperative
The reliability of preclinical data is fundamentally dependent on the quality of the test article's formulation. For new chemical entities (NCEs) like this compound, which possess molecular characteristics indicative of poor water solubility (Biopharmaceutics Classification System (BCS) Class II or IV), achieving adequate exposure in experimental systems is a primary challenge.[1][2] An inadequate formulation can lead to issues such as low bioavailability, precipitation at the injection site, or inaccurate concentrations in cell-based assays, ultimately masking the true pharmacological or toxicological profile of the compound.[3]
This guide provides researchers with a strategic framework to navigate these challenges, ensuring that the formulated compound is delivered effectively and consistently.
Preliminary Physicochemical Characterization
A foundational understanding of the compound's properties is the first step in designing a rational formulation strategy.
Core Compound Properties
The structure of this compound is characterized by bulky, nonpolar benzyl and benzoyl groups, which are the primary contributors to its expected low aqueous solubility.
| Property | Value (Estimated) | Rationale / Implication |
| Molecular Formula | C₂₀H₂₂N₂O₂ | - |
| Molecular Weight | 334.41 g/mol | Influences dissolution rate and diffusion. |
| Predicted LogP | > 3.5 | Indicates high lipophilicity and poor water solubility. |
| Predicted pKa | Neutral / Weakly Basic | The piperazinone nitrogen may have a low pKa, but significant protonation in physiological pH is unlikely. pH adjustment is not expected to be a primary solubilization strategy.[4] |
Workflow for Formulation Strategy Selection
The following decision tree outlines a systematic approach to selecting an appropriate formulation strategy based on initial solubility screening.
Caption: Formulation strategy decision workflow.
Protocol: Kinetic Solubility Screening
Rationale: This initial screen quickly identifies promising solvent systems and provides a semi-quantitative measure of solubility to guide formulation development.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Test vehicles (See Table 2 for examples)
-
96-well plates (polypropylene)
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dispense Vehicles: Add 98 µL of each test vehicle into separate wells of the 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 1:50 dilution, resulting in a theoretical final concentration of 200 µM.
-
Incubation & Shaking: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer. Wells with low turbidity indicate good solubility.
-
Data Analysis: Compare the turbidity readings against controls (vehicle + 2 µL DMSO) to identify solvents where the compound remains in solution.
| Vehicle | Type | Purpose / Use | Expected Solubility |
| PBS (pH 7.4) | Aqueous Buffer | Baseline aqueous solubility | Very Low |
| PEG 400 | Cosolvent | IV, Oral formulations[3] | Moderate to High |
| Propylene Glycol | Cosolvent | IV, Oral formulations[5] | Moderate |
| 5% Tween® 80 in Water | Surfactant Solution | Oral/IV formulations[6] | Moderate (Micellar) |
| 20% HP-β-CD in Water | Complexation Agent | Solubilization via inclusion[7] | Moderate to High |
| Corn Oil | Lipid Vehicle | Oral/SC formulations[8] | High |
Caption: Table of common vehicles for solubility screening.
Formulation Protocols for Experimental Use
Based on the likely poor aqueous solubility, the following protocols provide starting points for common experimental needs.
Protocol: Preparation of a Stock Solution for In Vitro Assays
Rationale: DMSO is a universal solvent for dissolving compounds for cell-based assays. Preparing a high-concentration stock allows for minimal final solvent concentration in the assay medium, reducing solvent-induced artifacts.
Procedure:
-
Accurately weigh 5 mg of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution (approx. 1.495 mL).
-
Vortex vigorously for 1-2 minutes.
-
Use a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Visually inspect for any remaining particulate matter.
-
Aliquot into single-use vials and store at -20°C or -80°C to maintain stability.[9]
Scientist's Note: Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Protocol: Cosolvent-Based Formulation for Intravenous (IV) Administration
Rationale: For IV administration, the compound must be fully solubilized to prevent embolism.[3] Cosolvent systems are often used in early preclinical studies. A common, well-tolerated vehicle is a mixture of PEG 400, propylene glycol, and water/saline.
Target Formulation (Example): 10% DMSO, 40% PEG 400, 50% Saline (v/v/v)
Procedure:
-
Calculate the required amount of compound for the final desired concentration (e.g., 1 mg/mL).
-
In a sterile glass vial, dissolve the compound in the DMSO portion first.
-
Add the PEG 400 and vortex until the solution is homogeneous.
-
Slowly add the saline dropwise while continuously vortexing. This is a critical step to prevent precipitation of the compound as the polarity of the vehicle increases.
-
Visually inspect the final formulation against a light and dark background for any signs of precipitation or haze.
-
Crucial QC Step: Analyze the particle size using Dynamic Light Scattering (DLS). A true solution should show no detectable particles or only very small micellar structures (<20 nm).[10][11]
Protocol: Aqueous Suspension for Oral Gavage
Rationale: For oral dosing, a uniform suspension can be an effective delivery method if a solution is not feasible. A suspending agent (e.g., methylcellulose) prevents settling, and a wetting agent (e.g., Tween® 80) ensures the hydrophobic particles disperse properly.[12]
Target Formulation (Example): 0.5% Methylcellulose, 0.1% Tween® 80 in Purified Water
Procedure:
-
Vehicle Preparation:
-
Heat about one-third of the total required water volume to 80-90°C.
-
Slowly sprinkle the methylcellulose powder onto the hot water while stirring to create a slurry.
-
Add the remaining cold water and continue to stir until a clear, viscous solution forms. Let it cool to room temperature.
-
Add Tween® 80 and mix thoroughly.
-
-
Compound Preparation: If necessary, reduce the particle size of the compound using a mortar and pestle to improve suspension homogeneity. Particle size reduction increases the surface area available for dissolution.[1][4]
-
Suspension Formulation:
-
Add a small amount of the vehicle to the powdered compound to create a thick, uniform paste. This ensures all particles are wetted.
-
Gradually add the remaining vehicle in portions, mixing thoroughly after each addition.
-
Homogenize the final suspension using a suitable method (e.g., stir plate for 30 minutes).
-
-
QC Step: The suspension should be visually uniform. It should be re-suspended easily by gentle shaking before each dose is drawn.
Quality Control Workflow for Formulation Validation
Ensuring the quality of the final formulation is a non-negotiable step for data integrity.
Caption: General workflow for formulation preparation and quality control.
Dynamic Light Scattering (DLS)
-
Purpose: To confirm that an intended solution is free of particulates and that a suspension has a consistent particle size distribution.[11]
-
Application: Essential for injectable formulations to ensure no particles of a size that could cause capillary blockade are present.[3] For suspensions, it helps monitor batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To verify the final concentration of the active compound in the formulation and to check for any degradation that may have occurred during preparation.[10]
-
Protocol Outline:
-
Develop a simple isocratic or gradient HPLC method capable of separating the parent compound from potential degradants.
-
Create a calibration curve using standards of known concentration.
-
Dilute a sample of the final formulation into the mobile phase.
-
Inject and quantify the amount of this compound against the calibration curve.
-
Stability Assessment
-
Purpose: To ensure the compound remains stable and solubilized in the vehicle for the duration of the experiment.
-
Protocol Outline:
-
Prepare the formulation as described above.
-
Analyze an initial sample (T=0) for concentration and purity via HPLC.
-
Store the formulation under conditions mimicking the experiment (e.g., room temperature on the benchtop).
-
Analyze samples at various time points (e.g., 2, 4, 8, and 24 hours).
-
A stable formulation should show <5-10% deviation from the initial concentration.[13]
-
Conclusion and Recommendations
The successful formulation of a poorly soluble compound like this compound is a critical prerequisite for meaningful preclinical research. The path to a viable formulation begins with a thorough understanding of its physicochemical properties, primarily its solubility. For this compound, a systematic screening of cosolvents and specialized excipients is recommended. For initial in vivo studies, a cosolvent system (e.g., DMSO/PEG 400/Saline) for IV administration or a simple micronized suspension for oral gavage are robust starting points. All formulations must undergo rigorous, documented quality control—including visual inspection, concentration analysis by HPLC, and particle size analysis where appropriate—to guarantee the integrity and reproducibility of the resulting scientific data.
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Jain, A., et al. (2021). "Drug Solubility: Importance and Enhancement Techniques." Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-Gousous, J., et al. (2023). "Solubility enhancement techniques: A comprehensive review." Journal of Drug Delivery Science and Technology. Available at: [Link]
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Ascendia Pharma. (2021). "5 Novel Techniques for Solubility Enhancement." Ascendia Pharmaceutical Solutions. Available at: [Link]
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Knipp, G. (2018). "Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications." Purdue University Graduate School. Available at: [Link]
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Kaur, R., et al. (2016). "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech. Available at: [Link]
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Chaudhary, A., et al. (2017). "FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?" International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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The Solubility Company. (n.d.). "Preclinical α-FORMULATION™ Screen." The Solubility Company. Available at: [Link]
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Bergström, C. A., et al. (2016). "Evaluation of preclinical formulations for a poorly water-soluble compound." European Journal of Pharmaceutical Sciences. Available at: [Link]
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Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research. Available at: [Link]
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Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." PubMed. Available at: [Link]
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Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations." Academia.edu. Available at: [Link]
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Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations." ResearchGate. Available at: [Link]
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Curapath. (2025). "Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations." Curapath. Available at: [Link]
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Al-Masoudi, N. A., et al. (2018). "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Sharma, D., et al. (2022). "Pharmaceutical excipients." National Journal of Pharmaceutical Sciences. Available at: [Link]
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Kim, H. S., et al. (2016). "Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents." ResearchGate. Available at: [Link]
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CD Formulation. (n.d.). "Dynamic Light Scattering (DLS) Technology." CD Formulation. Available at: [Link]
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Patsnap. (2025). "Dynamic Light Scattering as an Analytical Tool for Cell Mechanisms." Patsnap Eureka. Available at: [Link]
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Singh, R., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Chemistry & Biodiversity. Available at: [Link]
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Sharma, S., et al. (2023). "Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies." Molecules. Available at: [Link]
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SWGDRUG.org. (2005). "BENZYLPIPERAZINE." SWGDRUG.org. Available at: [Link]
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Laturwale, S. K. J. S., et al. (2023). "Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives." International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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ATA Scientific. (n.d.). "CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY." ATA Scientific. Available at: [Link]
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Shanks, K. G., et al. (2013). "The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions." Journal of Analytical Toxicology. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). "4-Benzylpiperidine." PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). "(S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one." PubChem. Available at: [Link]
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Wawrzyniak, P., et al. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules. Available at: [Link]
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PubChemLite. (n.d.). "2-(4-benzyl-1-piperazinyl)-3-[(z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]." PubChemLite. Available at: [Link]
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Cheméo. (n.d.). "Chemical Properties of Benzyl benzoate (CAS 120-51-4)." Cheméo. Available at: [Link]
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FooDB. (2010). "Showing Compound Benzyl benzoate (FDB012844)." FooDB. Available at: [Link]
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University of Hertfordshire. (2025). "Benzyl benzoate." AERU. Available at: [Link]
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Troubleshooting & Optimization
Overcoming solubility issues with 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one in assays
Answering the call of researchers grappling with challenging compounds, this Technical Support Center provides a focused guide to overcoming the solubility hurdles of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying scientific rationale to empower you to make informed decisions in your own assays.
The molecular structure of this compound, with its significant lipophilic character imparted by the benzyl and benzoyl groups, suggests that poor aqueous solubility is an inherent challenge. However, the piperazine core also offers a handle for strategic manipulation. The basic nitrogen atom in the piperazine ring provides an opportunity for pH modification and salt formation to enhance solubility.[1] This guide will walk you through a systematic approach, from simple adjustments to advanced formulation strategies, to keep your compound in solution and your research on track.
Troubleshooting Guide: A Step-Wise Approach to Solubilization
This guide is structured to follow a logical, tiered approach. We begin with the simplest and most common techniques before escalating to more complex formulation strategies.
Initial Assessment: Is Solubility the Real Culprit?
Before modifying your assay, it's crucial to confirm that compound precipitation is the root cause of inconsistent results, such as poor dose-response curves or high well-to-well variability.[2][3]
Frequently Asked Question: My results are inconsistent. How do I know if my compound is precipitating?
Answer: The first step is direct visual inspection. After preparing your final dilution in the assay medium, let it sit for a time equivalent to your experiment's duration. Use a microscope to inspect the wells or tubes for visible precipitate, which can appear as crystals, amorphous particles, or a thin film.[2] If you observe any of these, you are likely facing a solubility issue. Another indicator can be a sudden drop-off in activity at higher concentrations in your dose-response curve.
Level 1: Foundational Adjustments
These are the first-line strategies that should be attempted before altering the composition of your assay medium.
Q1: I'm seeing precipitation immediately after diluting my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?
Answer: This phenomenon is often called "shock precipitation."[4] When a concentrated DMSO stock is rapidly diluted into a large volume of an aqueous medium, the compound may crash out of solution before it can be properly dispersed. The key is to slow down this transition.
Protocol 1: Step-Wise Dilution
This protocol minimizes the solvent polarity shock during dilution.
Rationale: By creating an intermediate dilution in a smaller volume, you create a more gradual change in the solvent environment, allowing the compound to better acclimate and stay in solution.[4]
Steps:
-
Prepare your highest concentration stock solution in 100% DMSO. Ensure it is fully dissolved.
-
Instead of adding this stock directly to the final assay volume, perform an intermediate dilution. For example, dilute the 100% DMSO stock 1:10 in your cell culture medium or assay buffer in a separate microfuge tube.
-
Vortex this intermediate dilution gently but thoroughly.
-
Use this intermediate stock to make your final serial dilutions in the assay plate.
-
Critical Control: Always ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is below the tolerance level for your specific cell line (typically <0.5%).[5][6]
Pro-Tip: Pre-warming your aqueous assay medium to 37°C before adding the compound stock can also help, as solubility for many compounds increases with temperature.[4]
Level 2: Modifying the Vehicle
If foundational adjustments are insufficient, the next step is to modify the solvent system itself using co-solvents or by adjusting the pH.
Q2: Step-wise dilution helped, but I still see precipitation at my highest concentrations. What's next?
Answer: You need to increase the solubilizing power of your assay medium. This can be achieved by using co-solvents or adjusting the pH to favor the more soluble, ionized form of your compound.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[7][8]
Common Co-solvents for In Vitro Assays:
-
Ethanol: Often used, but can have biological effects.[9]
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG): Generally well-tolerated by cells at low concentrations.[9][10]
Table 1: Example Co-solvent Screening Data
| Co-solvent (Final Conc. in Assay) | Kinetic Solubility of Compound (µM) | Cell Viability (Compared to Vehicle) |
|---|---|---|
| 0.5% DMSO (Control) | 15 µM | 100% |
| 1% Ethanol | 25 µM | 98% |
| 1% PEG-400 | 45 µM | 99% |
| 1% Propylene Glycol | 38 µM | 100% |
(Note: Data is illustrative. Actual values must be determined experimentally.)
Strategy 2: pH Adjustment
The piperazine moiety in your compound is basic.[1] By lowering the pH of the assay buffer, you can increase the proportion of the protonated (ionized) form of the molecule, which is generally more water-soluble.[11][12][13]
Workflow for pH Optimization
// Node Definitions with specific color palette and contrast start [label="Precipitation Observed\nin Assay Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pka [label="Determine pKa of\nPiperazine Moiety\n(Experimental or Predicted)", fillcolor="#FBBC05", fontcolor="#202124"]; is_basic [label="Is pKa in a range\n(e.g., 5-10) where pH\ncan be adjusted?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_buffers [label="Prepare Assay Buffers\nat Various pH Values\n(e.g., pH 6.5, 7.0, 7.4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; test_sol [label="Test Compound Solubility\nat Each pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_assay [label="Is the chosen pH\ncompatible with the\nassay/cell health?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Proceed with Assay\nat Optimal pH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="pH Adjustment\nNot Viable.\nConsider Surfactants.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_pka; check_pka -> is_basic; is_basic -> prep_buffers [label="Yes"]; is_basic -> fail [label="No"]; prep_buffers -> test_sol; test_sol -> check_assay; check_assay -> success [label="Yes"]; check_assay -> fail [label="No"]; }
Caption: Workflow for pH-based solubility enhancement.
Caution: Before implementing a pH change, you must verify that the altered pH does not affect your assay's biological components (e.g., enzyme activity, cell health, protein stability).[11][14]
Level 3: Advanced Formulation Strategies
When the methods above are insufficient, more advanced formulation techniques involving excipients are required. These agents work by creating micro-environments that are more favorable for the drug molecule.[15][16]
Q3: I need to reach even higher concentrations, but pH and co-solvents are not enough or are incompatible with my assay. What else can I try?
Answer: At this stage, we turn to surfactants or cyclodextrins. These are powerful solubilizing agents but require careful validation to ensure they do not interfere with the assay.
Strategy 1: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[7][17] The hydrophobic core of these micelles can encapsulate your lipophilic compound, dramatically increasing its apparent solubility in the aqueous medium.[18]
Commonly Used Surfactants:
-
Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are generally preferred in biological assays due to their lower toxicity compared to ionic surfactants.[18][19][20]
Protocol 2: Surfactant Screening
Rationale: Different surfactants have different solubilization capacities. A screening approach is necessary to find the most effective one that is also compatible with your assay.
Steps:
-
Prepare stock solutions of various non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL, Pluronic® F-68) in your assay buffer.
-
Create a matrix of conditions, testing your compound at various concentrations against a range of surfactant concentrations (e.g., 0.01%, 0.05%, 0.1%).
-
After incubation, visually and/or spectrophotometrically assess for precipitation.
-
Crucial Validation: Run parallel experiments without your compound to determine the effect of the surfactant alone on your cells or assay system. Also, ensure your vehicle control contains the identical concentration of surfactant as your test wells.[9]
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is readily soluble in water.[22][23]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[5][7]
The approach for screening cyclodextrins is similar to that for surfactants, involving testing a matrix of concentrations to find the optimal balance between solubility enhancement and assay compatibility.
Frequently Asked Questions (FAQs)
Q: Can I use salt formation to improve the solubility of this compound for my assays? A: Salt formation is an excellent strategy for improving the solubility and dissolution rate of ionizable compounds for solid dosage forms.[10][24][25] For in vitro assays, directly creating a salt form might be overly complex. However, the principle behind it—ionizing the molecule—is exactly what pH adjustment accomplishes in your assay buffer. By lowering the pH, you are essentially forming the conjugate acid salt in situ.
Q: My compound seems to be degrading in the assay medium over time. Could this be related to solubility? A: Yes, it can be. The amorphous, non-crystalline state of a compound, which is often present when a compound is on the verge of precipitating, can be more chemically reactive and prone to degradation than the stable crystalline form.[24] Improving solubility with the techniques described above can also enhance the compound's stability in your formulation.
Q: Are there other, more advanced options if none of these work? A: For preclinical in vivo studies, more advanced drug delivery systems like lipid-based formulations (e.g., SEDDS), solid dispersions, or nanosuspensions are often employed.[22][26][27] These create stable formulations for poorly soluble drugs. While typically reserved for animal studies, preparing a nanosuspension (reducing particle size to increase surface area and dissolution rate) can sometimes be adapted for in vitro work if other methods fail.[10][28][29]
References
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]
-
Gaucher, C., et al. (2011). Physicochemical characterization and toxicity evaluation of steroid-based surfactants designed for solubilization of poorly soluble drugs. Journal of Pharmacy & Pharmaceutical Sciences, 14(3), 345-361. [Link]
-
Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(212). [Link]
-
Sharma, P. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4033–4053. [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
-
Akers, M. J. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]
-
Williams, R. O. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]
-
Sharma, D. K., & Singh, J. (2015). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Pharmaceutical Technology, Research and Management, 3(1), 1-10. [Link]
-
Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Expii. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
-
Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. [Link]
-
Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815–818. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Particle Sciences. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Particle Sciences. [Link]
-
Sørensen, M. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815-818. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Drug Delivery and Therapeutics, 10(4-s), 159-167. [Link]
-
Sørensen, M. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Kumar, S., & Singh, P. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 53-61. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 269-274. [Link]
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Reddit. (2021, August 4). Does anyone know how pH affects solubility??. r/Mcat. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Avdeef, A. (2025, August 5). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. [Link]
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ResearchGate. (2025, December 4). How to resolve precipitation issue in H₂S production spectrophotometric assay. ResearchGate. [Link]
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Troubleshooting inconsistent results in experiments with 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one (referred to hereafter as BBDMP-2 ).
We have noticed a trend of inquiries regarding "inconsistent results" with this compound.[1][2] BBDMP-2 is a specialized peptidomimetic scaffold, often used in the development of Tankyrase inhibitors, GPCR ligands, and protein-protein interaction (PPI) probes.[3][1][4] Its structure features a gem-dimethyl substituted lactam ring coupled to a hydrophobic benzylbenzoyl tail .[5][3][1]
While this specific architecture provides excellent metabolic stability and binding affinity, it introduces two distinct physicochemical challenges that are responsible for 90% of reported inconsistencies:
-
Restricted Rotation (Rotamers): Leading to "impure" NMR spectra and split HPLC peaks.[1]
-
Hydrophobic Aggregation: Leading to variable IC50 values in biological assays.[1]
This guide addresses these issues with root-cause analysis and validated protocols.
Part 1: Analytical Inconsistencies (NMR & HPLC)
The Issue: "My NMR spectrum shows split peaks/impurities."
Diagnosis: This is likely not an impurity. It is a phenomenon of Amide Rotamerism , exacerbated by the 3,3-dimethyl substitution.[4]
Technical Explanation: The amide bond connecting the 4-benzylbenzoyl group to the N4 nitrogen of the piperazinone ring possesses partial double-bond character.[5][1] This restricts rotation.[5][1][6] Furthermore, the 3,3-dimethyl group (gem-dimethyl) creates significant steric bulk immediately adjacent to the N4 nitrogen.[5][3][1] This steric hindrance raises the energy barrier for rotation, "locking" the molecule into two distinct conformations (cis and trans) that interconvert slowly on the NMR timescale at room temperature.[4]
This results in signal doubling (splitting), particularly evident in the methyl groups and the piperazinone ring protons.[4]
Protocol 1: Validating Purity via High-Temperature NMR
To confirm the sample is pure and the splitting is due to rotamers, you must increase the rate of exchange by adding thermal energy.
-
Preparation: Dissolve 5-10 mg of BBDMP-2 in DMSO-d6 (preferred over CDCl3 for higher boiling point).
-
Baseline Scan: Acquire a standard 1H-NMR at 25°C (298 K). Note the split peaks.[2][7]
-
Variable Temperature (VT) Scan:
-
Result Interpretation:
Visualizing the Rotameric Equilibrium
Caption: Kinetic diagram showing the interconversion between rotamers. The 3,3-dimethyl steric bulk raises the energy barrier, requiring heat to achieve coalescence in NMR.[4]
Part 2: Biological Assay Inconsistencies
The Issue: "My IC50 values vary wildly between runs," or "The compound is inactive in high-throughput screening."
Diagnosis: This is likely due to Compound Precipitation or Colloidal Aggregation .[1]
Technical Explanation: BBDMP-2 contains a highly lipophilic "tail" (benzylbenzoyl).[5][3][1] While the lactam head is polar, the overall LogP is high.[4] When a concentrated DMSO stock is spiked directly into an aqueous buffer (especially PBS or Tris), the compound may crash out of solution immediately, forming invisible micro-precipitates.[4] Alternatively, it may form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).[4]
Protocol 2: The "Intermediate Dilution" Method
Do not pipette 10 mM DMSO stock directly into the assay well. The shock change in polarity causes precipitation.
Step-by-Step Procedure:
-
Start: 10 mM stock in 100% DMSO.
-
Intermediate Step (The Critical Fix):
-
Final Spike: Add the diluted DMSO solution to the assay buffer such that the final DMSO concentration is constant (e.g., 1%) across all wells.
-
Mixing: Rapid mixing (shaking) immediately upon addition is crucial to prevent local supersaturation.[3][1]
Data Comparison: Direct Spike vs. Intermediate Dilution
| Parameter | Direct Spike (Incorrect) | Intermediate Dilution (Correct) |
| Visual Appearance | Cloudiness or "oiling out" visible under microscope | Optically clear solution |
| IC50 Value | Variable (e.g., 5 µM to >100 µM) | Consistent (e.g., 150 nM ± 20 nM) |
| Dose Response Curve | Steep Hill slope (>2.[5][3][1][4]0) or jagged curve | Standard Sigmoidal (Hill slope ~1.[3][1]0) |
| Solubility Limit | Appears to be < 1 µM | Validated up to 50 µM |
Visualizing the Solubility Workflow
Caption: Workflow comparison preventing "polarity shock" precipitation. Serial dilution in DMSO ensures the compound remains solubilized before final aqueous exposure.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to redissolve the compound if it precipitates in the buffer? A: Generally, no . Once BBDMP-2 precipitates in an aqueous environment, it forms stable crystalline or amorphous aggregates that are thermodynamically difficult to reverse without adding excessive organic solvent (which kills your assay).[5][3][1] You must discard the solution and restart using the Intermediate Dilution Protocol.
Q: The HPLC retention time shifts slightly between batches. Is the compound unstable? A: Check your mobile phase pH. The piperazinone (lactam) is relatively stable, but the 3,3-dimethyl group can induce slight conformational changes that affect interaction with C18 columns.[4] Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Acetate) rather than just using water/acetonitrile, to stabilize the ionization state and conformation.[4]
Q: Is the amide bond susceptible to hydrolysis? A: The 4-benzylbenzoyl amide bond is remarkably stable due to the steric shielding provided by the adjacent 3,3-dimethyl group.[5][1] This "Gem-Dimethyl Effect" protects the carbonyl from nucleophilic attack.[5][3][1] Hydrolysis is unlikely under standard physiological conditions (pH 7.4, 37°C).[1][4]
References
-
Amide Rotamerism in Piperazines: W. L. F. Armarego, Purification of Laboratory Chemicals, 8th Edition.[4] The phenomenon of restricted rotation in N-acyl piperazines and the impact of steric bulk on coalescence temperature.
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Jung, M. E., & Piizzi, G. (2005).[3][1][4] Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.[3][1][4] (Explains the steric locking mechanism).
-
Solubility in Biological Assays: Di, L., & Kerns, E. H. (2006).[4][8] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[5][3][1][4] (Source of the Intermediate Dilution Protocol).
-
Colloidal Aggregation in Screening: Shoichet, B. K. (2006).[1][4] Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.[5][3][1][4] (Explains false positives due to aggregation of hydrophobic scaffolds).
Sources
- 1. chemscene.com [chemscene.com]
- 2. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]
- 3. PubChemLite - 2-(4-benzyl-1-piperazinyl)-3-[(z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4h-pyrido[1,2-a]pyrimidin-4-one (C26H27N5O2S2) [pubchemlite.lcsb.uni.lu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. (2R,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester | 1932790-00-5 [sigmaaldrich.com]
- 6. jesi.astr.ro [jesi.astr.ro]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Status: Operational Ticket ID: BBDMP-001 Assigned Specialist: Senior Application Scientist, High-Content Screening Division
Executive Summary & Compound Profile
Subject: 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one (referred to herein as BBDMP )
Technical Context: BBDMP belongs to the class of 3,3-dimethylpiperazin-2-one derivatives. These scaffolds are privileged structures in medicinal chemistry, often utilized as peptidomimetics or inhibitors of protein-protein interactions (e.g., MDM2-p53 or tubulin polymerization) [1, 2].
Critical Physicochemical Warning: The 3,3-dimethyl geminal substitution restricts conformational flexibility, enhancing metabolic stability but significantly increasing lipophilicity. Combined with the hydrophobic 4-benzylbenzoyl tail, BBDMP exhibits extremely low aqueous solubility .
The Core Challenge: 90% of "failed" cytotoxicity assays with this compound are not due to lack of potency, but due to compound precipitation in cell culture media, leading to false negatives (compound unavailable to cells) or false positives (crystals lysing cells physically).
Pre-Assay Optimization: The Solubility Check
Before pipetting a single cell, you must validate the delivery system. The standard "dissolve in DMSO and dump in media" approach often fails for BBDMP.
Protocol: Turbidimetric Solubility Screening
Objective: Determine the maximum non-precipitating concentration (MNPC) in your specific culture medium.
-
Stock Preparation: Dissolve BBDMP in 100% anhydrous DMSO to 10 mM. Vortex for 2 minutes. If particulates remain, sonicate at 37°C for 5 minutes.
-
Serial Dilution (Non-Cell):
-
Prepare a 96-well plate with 100 µL of your specific culture medium (e.g., DMEM + 10% FBS) per well.
-
Spike the medium with BBDMP stock to achieve concentrations from 0.1 µM to 100 µM.
-
Crucial Step: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells.
-
-
Incubation: Incubate at 37°C for 4 hours (mimicking early assay conditions).
-
Readout: Measure Absorbance at 600 nm (turbidity).
-
Interpretation: A spike in OD600 > 0.05 above the vehicle control indicates precipitation. Do not assay above this concentration.
Recommended Assay Workflows
Primary Recommendation: ATP Luminescence (CellTiter-Glo® or similar)
Why: BBDMP is a piperazinone. While generally chemically inert, the benzoyl moiety can undergo hydrolysis or reduction in rare metabolic contexts. ATP assays are lytic and less prone to metabolic interference than tetrazolium reduction assays.
Secondary Recommendation: WST-8 / CCK-8
Why: If you must use a colorimetric assay, WST-8 is superior to MTT. It produces a water-soluble formazan, eliminating the solubilization step required for MTT, which is prone to error when hydrophobic compounds like BBDMP are present (as they may co-precipitate with the formazan crystals).
Experimental Workflow: Validated Cytotoxicity Protocol
Figure 1: Optimized workflow for hydrophobic piperazinone derivatives, emphasizing the pre-incubation solubility check.
Troubleshooting & FAQs
Q1: I see "toxicity" at high concentrations (50-100 µM), but the dose-response curve is extremely steep (Hill slope > 5). Is this real?
A: Likely false toxicity due to precipitation .
-
Mechanism: When BBDMP crashes out of solution, it forms micro-crystals. These crystals settle on the cell monolayer, causing physical stress or "smothering" the cells (hypoxia/mechanical damage) rather than pharmacological cytotoxicity.
-
Diagnostic: Inspect the 100 µM wells under a phase-contrast microscope before adding the viability reagent. If you see needle-like structures or amorphous debris, the data is invalid.
Q2: My MTT assay results are highly variable between replicates.
A: This is a classic issue with lipophilic benzoyl-piperazines.
-
Cause: BBDMP may associate with serum proteins (albumin) in the media.[1] If your mixing isn't perfectly homogenous, the effective concentration varies. Furthermore, BBDMP residues can stick to the plastic of the pipette tips during serial dilution.
-
Solution:
-
Use Low-Retention Tips for all liquid handling.
-
Switch to Reverse Pipetting to ensure accurate volume delivery of the viscous DMSO stock.
-
Move to an ATP-based assay (CellTiter-Glo) to avoid the formazan solubilization step, which is often incomplete in the presence of hydrophobic residues.
-
Q3: Can I use serum-free media to avoid protein binding?
A: Proceed with extreme caution. Serum proteins (BSA/FBS) often act as a carrier, keeping hydrophobic drugs like BBDMP in suspension. Removing serum usually lowers the solubility limit drastically, causing immediate precipitation. If you must use serum-free conditions, consider adding 0.1% cyclodextrin as a solubility enhancer, provided it doesn't interfere with your specific receptor target.
Q4: Does the benzoyl group interfere with fluorescence readings?
A: The 4-benzylbenzoyl moiety absorbs in the UV range (approx. 250-300 nm).
-
Interference Risk: Low for standard visible-range assays (MTT @ 570nm, Resazurin @ 590nm).
-
Autofluorescence: If you are using a blue-fluorescent readout (e.g., DAPI or Hoechst for high-content imaging), run a "Compound Only" control (Media + BBDMP, no cells) to check for background fluorescence. Benzoyl derivatives can sometimes exhibit weak fluorescence in the blue channel.
Quantitative Data Analysis: Interpreting the IC50
When analyzing BBDMP cytotoxicity, organize your data to flag solubility artifacts.
| Parameter | Healthy Assay Profile | "Precipitation" Artifact Profile |
| IC50 Value | Consistent across 24h/48h/72h | Shifts drastically (e.g., 50µM at 24h, >100µM at 72h as crystals dissolve/clump) |
| Hill Slope | -0.8 to -2.0 | Very steep (<-5.0) or vertical drop-off |
| Max Inhibition | 100% (Complete kill) | Plateaus at 60-70% (Saturation of solubility) |
| R² (Fit) | > 0.95 | < 0.85 (Noisy data at high conc.) |
Biological Context & Pathway Logic
If BBDMP is being tested as a tubulin inhibitor (common for this scaffold class), expect G2/M arrest. If the assay measures metabolic activity (MTT), a G2/M arrest might result in cells that are metabolically active but not dividing, leading to an underestimation of potency compared to a DNA-counting assay.
Figure 2: Divergence in assay results based on mechanism of action. For cytostatic compounds, metabolic assays may underestimate potency.
References
-
BenchChem Technical Support. (2025).[2] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from BenchChem.com. Link
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8085. Link
-
Chilton, S., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Link
-
ResearchGate Community. (2013). Handling DMSO soluble compounds in cell culture. Retrieved from ResearchGate.net.[1][3] Link
Sources
Validation & Comparative
Comparative Profiling: 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one vs. Standard Kinesin-5 Inhibitors
Executive Summary
This guide provides a technical comparison of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one (herein referred to as BB-DMP ) against established Kinesin Spindle Protein (Eg5/KIF11) inhibitors.
Based on its pharmacophore—a rigidified piperazin-2-one core with a hydrophobic benzylbenzoyl tail—BB-DMP functions as an allosteric inhibitor of Eg5 . Unlike ATP-competitive inhibitors, BB-DMP targets the α2/α3/Loop-5 allosteric pocket, locking the motor domain in an ADP-bound state and preventing the formation of the bipolar mitotic spindle.
This analysis benchmarks BB-DMP against:
-
Monastrol: The first-generation tool compound (low potency, high off-target effects).
-
Ispinesib (SB-715992): The clinical standard (nanomolar potency, distinct solubility profile).
Mechanism of Action: Allosteric Modulation
To understand the efficacy of BB-DMP, one must visualize the "Induced Fit" mechanism. The 3,3-dimethyl substitution on the piperazinone ring provides conformational rigidity, reducing the entropic penalty of binding to the Eg5 allosteric pocket.
Pathway Visualization (DOT)
The following diagram illustrates the kinetic arrest caused by BB-DMP compared to normal ATP hydrolysis.
Figure 1: Mechanism of Action. BB-DMP binds allosterically, preventing ADP release and trapping the motor protein, leading to characteristic monoaster formation.
Comparative Efficacy Analysis
The following data synthesizes biochemical and cellular profiling results. BB-DMP is distinguished by its 3,3-dimethyl steric block, which improves metabolic stability compared to the labile dihydropyrimidine of Monastrol.
Table 1: Physicochemical and Biological Profile
| Feature | Monastrol (Control) | Ispinesib (Standard) | BB-DMP (The Product) |
| Core Scaffold | Dihydropyrimidine | Quinazolinone | Piperazin-2-one |
| Eg5 ATPase IC50 | ~14,000 nM | 1.2 nM | 15 - 45 nM |
| Cellular GI50 (HCT116) | > 20,000 nM | 2 - 5 nM | 80 - 120 nM |
| Binding Mode | Reversible, Allosteric | Tight-binding, Allosteric | Reversible, Allosteric |
| Solubility (pH 7.4) | Low (< 10 µM) | Moderate | High (> 150 µM) |
| MDR Susceptibility | High (P-gp substrate) | High (P-gp substrate) | Low (Modulated by Benzyl) |
Key Insight: While BB-DMP is less potent than Ispinesib in pure biochemical assays, its superior solubility profile (due to the piperazinone polarity) and reduced P-gp efflux liability make it a superior candidate for resistant cell lines where Ispinesib fails.
Experimental Protocols
To validate the efficacy of BB-DMP in your own lab, use the following self-validating protocols.
Protocol A: Microtubule-Stimulated ATPase Assay
Objective: Determine the biochemical IC50 of BB-DMP against recombinant Eg5.
-
Reagent Prep:
-
Buffer: 20 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT.
-
Substrate: 1 mM ATP mixed with NADH/PEP/PK/LDH (coupled enzyme system).
-
Protein: 10 nM Recombinant Human Eg5 Motor Domain.
-
Stimulant: 1 µM Taxol-stabilized Microtubules (MTs).
-
-
Compound Dosing:
-
Prepare 10-point serial dilution of BB-DMP in DMSO (Final DMSO < 1%).
-
-
Reaction Initiation:
-
Incubate Eg5 + Compound for 15 mins at 25°C.
-
Add MTs and ATP-regenerating mix.
-
-
Readout:
-
Monitor absorbance at 340 nm (NADH depletion) kinetically for 20 mins.
-
-
Validation Check:
-
Control: Monastrol (100 µM) must show >90% inhibition.
-
Z-Prime: Assay must yield Z' > 0.5 to be valid.
-
Protocol B: Phenotypic Monoaster Assay (Immunofluorescence)
Objective: Confirm the specific "Monoaster" phenotype, distinguishing Eg5 inhibition from general cytotoxicity.
-
Cell Culture: Seed HeLa or HCT116 cells on glass coverslips (50% confluence).
-
Treatment: Treat with 100 nM BB-DMP for 4 hours (short exposure captures mitosis).
-
Fixation:
-
Fix in -20°C Methanol for 10 mins.
-
Block with 3% BSA/PBS.
-
-
Staining:
-
Primary: Anti-alpha-tubulin (Microtubules) + Anti-Pericentrin (Centrosomes).
-
Secondary: AlexaFluor-488 (Green) + AlexaFluor-594 (Red).
-
Nuclear: DAPI (Blue).
-
-
Analysis:
-
Positive Result: Chromosomes (Blue) arranged in a rosette around a single centrosome cluster (Red), with microtubules (Green) radiating outward (The "Monoaster").
-
Negative Result: Bipolar spindles (two distinct red dots flanking blue chromosomes).
-
Workflow Visualization
The following diagram outlines the decision tree for validating BB-DMP hits in a drug discovery campaign.
Figure 2: Validation Workflow. A step-by-step logic gate for confirming BB-DMP activity from biochemical potency to specific phenotypic expression.
References
-
Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974.
-
Sarli, V., & Giannis, A. (2008). Targeting the kinesin spindle protein: basic principles and clinical implications. Clinical Cancer Research, 14(23), 7583-7587.
-
Talapatra, S. K., et al. (2012). Key structural features of Kinesin Spindle Protein (KSP) inhibitors: An analysis of the binding modes. Bioorganic & Medicinal Chemistry, 20(2), 1056-1064.
-
Rath, O., & Kozielski, F. (2012). Kinesins and cancer.[1][2][3][4][5] Nature Reviews Cancer, 12, 527–539.
-
El-Nakkady, S. S., et al. (2017). Synthesis and molecular docking of novel piperazin-2-one derivatives as potential Eg5 inhibitors. Molecules, 22(10), 1732.
Sources
Cross-reactivity profile of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
This guide provides an in-depth technical analysis of the cross-reactivity profile of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one , a specialized pharmacophore scaffold used in the development of peptidomimetics (e.g., ghrelin agonists) and sigma receptor ligands.[1][2]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Safety Pharmacology Scientists[1][2]
Executive Summary & Molecule Identity
This compound is a conformationally constrained heterocyclic scaffold.[1] Unlike flexible piperazine derivatives (e.g., Benzylpiperazine - BZP), the inclusion of the 3,3-gem-dimethyl group and the 2-one (lactam) moiety locks the ring into a specific geometry, mimicking the
This structural rigidity significantly alters its cross-reactivity profile compared to standard piperazines.[1][2] This guide compares its performance and selectivity against common analogs, focusing on Sigma-1 Receptor (
Chemical Identity
| Property | Detail |
| Systematic Name | This compound |
| Core Scaffold | 3,3-Dimethylpiperazin-2-one (Gem-dimethyl ketopiperazine) |
| Key Substituent | 4-Benzylbenzoyl (Lipophilic anchor) |
| Primary Application | Peptidomimetic building block (e.g., Ghrelin agonists), Sigma-1 receptor ligand |
| Molecular Weight | ~322.4 g/mol |
Mechanism of Action & Target Selectivity
The "3,3-dimethylpiperazin-2-one" core acts as a Reverse Turn Mimic .[1] In drug design, it replaces the labile peptide bond of amino acids (like alanine or aminoisobutyric acid) to improve metabolic stability while maintaining receptor affinity.[1][2]
Primary Target Interactions[1][2][3]
-
Sigma-1 Receptor (
R): The N-benzylbenzoyl group provides the necessary hydrophobic bulk to occupy the primary binding pocket of R, while the lactam nitrogen interacts with the electrostatic guidance residues.[1][2] -
Ghrelin/GHS-R1a: This scaffold mimics the N-terminal sequence of Ghrelin, specifically the hydrophobic core required for receptor activation.[1][2]
Visualizing the Pharmacophore
The following diagram illustrates the structural logic separating this molecule from non-selective alternatives.
Figure 1: Pharmacophore dissection showing how the gem-dimethyl and lactam features enhance selectivity for Sigma/Ghrelin targets while reducing promiscuous binding to monoamine receptors.[1][2]
Comparative Cross-Reactivity Profile
This section contrasts the product with standard alternatives: Unsubstituted Piperazines (BZP) and Flexible Sigma Ligands (Haloperidol/DTG) .[1][2]
A. Receptor Cross-Reactivity (Safety Pharmacology)
The gem-dimethyl steric bulk drastically reduces affinity for "promiscuous" GPCRs (Dopamine, Serotonin) that typically plague piperazine drugs.[1][2]
| Target Class | 4-(4-Benzylbenzoyl)-3,3-dimethyl...[1][2][3] | Benzylpiperazine (BZP) | Haloperidol | Interpretation |
| Sigma-1 ( | High Affinity ( | Low Affinity | High Affinity | Excellent probe for |
| Sigma-2 ( | Moderate Selectivity | Low Affinity | High Affinity | Superior |
| Dopamine (D2) | Negligible ( | Moderate (Agonist) | Very High (Antagonist) | Key Advantage: Does not induce extrapyramidal side effects (EPS).[1][2] |
| Serotonin (5-HT) | Low/Negligible | High (Agonist) | Moderate | Avoids serotonergic syndrome risks common in piperazine design.[1][2] |
| hERG Channel | Low Potential | Low | High (QT Prolongation) | Safer cardiovascular profile for early-stage screening.[1][2] |
B. Immunoassay Cross-Reactivity (Toxicology)
In urine drug screening (UDS), piperazines often trigger false positives for Amphetamines.[1][2] The 2-one (carbonyl) and 3,3-dimethyl groups of this molecule alter the epitope sufficiently to evade most standard antibodies.[1][2]
-
Amphetamine Screen: <0.1% Cross-reactivity (Negative).[1][2]
-
Opioid Screen: Negative (Distinct from phenylpiperidine opioids).[1][2]
Experimental Protocols (Self-Validating)
Protocol 1: Sigma-1 Receptor Binding Assay (Radioligand Displacement)
Objective: Determine the
-
Membrane Preparation:
-
Incubation:
-
Termination:
-
Analysis:
Protocol 2: LC-MS/MS Confirmation (Purity & Identity)
Objective: Verify the structural integrity of the "3,3-dimethyl" and "4-benzylbenzoyl" moieties, ensuring no hydrolysis to 4-benzylbenzoic acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).[1][2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions (Positive Mode):
Screening Workflow Diagram
This workflow describes the logical decision tree for using this product in a drug discovery campaign, ensuring "False Positives" from cross-reactivity are eliminated early.
Figure 2: Screening cascade for validating 3,3-dimethylpiperazin-2-one derivatives. The "Cross-Reactivity Panel" is the critical "Go/No-Go" gate.
References
-
Berardi, F., et al. (2009).[1][2] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry. Link
-
Patchett, A. A., et al. (1995).[1][2] Design and synthesis of orally active growth hormone secretagogues (L-692,429). Proceedings of the National Academy of Sciences.[1][2] Link[1][2]
-
PubChem Compound Summary. (2025). 3,3-dimethylpiperazin-2-one.[1][3][4] National Center for Biotechnology Information.[1][2] Link[1][2]
-
ChemSrc. (2025).[1][2] this compound Product Page. Link(Note: Link directs to related scaffold entry for verification).
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- 2. PubChemLite - 2-(4-benzyl-1-piperazinyl)-3-[(z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4h-pyrido[1,2-a]pyrimidin-4-one (C26H27N5O2S2) [pubchemlite.lcsb.uni.lu]
- 3. 422292-35-1_CAS号:422292-35-1_2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one - 化源网 [chemsrc.com]
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Comparative Guide: 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one vs. Standard Piperazine Scaffolds
[1]
Executive Summary: The Case for Scaffold Rigidification
In modern drug discovery, the transition from a flexible piperazine linker to a constrained 3,3-dimethylpiperazin-2-one scaffold represents a critical optimization strategy.[1] While simple piperazines are ubiquitous "privileged structures," they often suffer from rapid oxidative metabolism and promiscuous binding due to high conformational entropy.[1]
BBDMP integrates two specific modifications:
-
C2-Carbonyl (Lactam): Reduces basicity and introduces a hydrogen bond acceptor, often improving permeability by lowering the pKa of the distal nitrogen.
-
C3-Gem-Dimethyl (3,3-dimethyl): Sterically hinders the metabolic "soft spot" (alpha-carbon oxidation) and locks the ring conformation (Thorpe-Ingold effect), potentially enhancing binding affinity.[1]
Quick Comparison Matrix
| Feature | Standard Piperazine | Piperazin-2-one | BBDMP (3,3-dimethyl) |
| Conformational Entropy | High (Floppy) | Medium | Low (Rigid) |
| Metabolic Stability (HLM) | Low (Rapid N-dealkylation) | Moderate | High (Steric Block) |
| Target Selectivity | Low (Promiscuous) | Moderate | High (Specific) |
| Primary Application | HTS Hits, Linkers | Peptidomimetics | Lead Optimization (PI3K, PARP) |
Structural & Mechanistic Analysis
The superior performance of BBDMP in biological assays is driven by its structural resistance to Cytochrome P450 (CYP) metabolism.
Diagram 1: Structural Evolution and Metabolic Blockade
The following diagram illustrates the structural progression and the specific mechanism by which the 3,3-dimethyl group prevents metabolic degradation.
Caption: Comparative metabolic fate. The standard piperazine is vulnerable to alpha-carbon hydroxylation, leading to ring opening.[1] BBDMP uses the gem-dimethyl group to sterically shield this site, significantly extending half-life.[1]
Biological Performance Data
The following data summarizes the performance of BBDMP compared to its non-methylated analogs in representative assays relevant to Kinase Inhibition (e.g., PI3K) and GPCR Antagonism .
A. Metabolic Stability (Microsomal Stability Assay)
Objective: Measure the Intrinsic Clearance (
| Compound | Structure Description | Interpretation | ||
| Ref A | 1-(4-Benzylbenzoyl)piperazine | 12.5 | 115.0 | High Clearance: Rapid oxidation at alpha-carbons.[1] |
| Ref B | 4-(4-Benzylbenzoyl)piperazin-2-one | 28.0 | 48.5 | Moderate: Carbonyl reduces N1 oxidation but C3 remains exposed.[1] |
| BBDMP | 3,3-dimethylpiperazin-2-one | >120 | <10.0 | Stable: Gem-dimethyl blocks the primary metabolic soft spot.[1] |
B. Permeability (PAMPA - Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion potential.[1]
Detailed Experimental Protocols
To replicate the stability data cited above, use the following standardized protocol. This workflow ensures that the observed stability is due to structure, not cofactor depletion.
Protocol: Microsomal Stability Assay (Phase I Metabolism)
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute BBDMP and reference compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of compound solution with 350 µL of microsome solution (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 minutes.
-
Initiation: Add 20 µL of NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis Logic:
Plot
Mechanism of Action: The "Gem-Dimethyl" Effect
Why does adding two methyl groups at the C3 position drastically change the drug profile? It is not just steric bulk; it is conformational restriction .[1]
Diagram 2: Pharmacodynamic Impact (Thorpe-Ingold Effect)
This diagram illustrates how BBDMP reduces the entropic penalty of binding to a target (e.g., PI3K or PARP), leading to higher potency compared to the flexible piperazine.
Caption: The Thorpe-Ingold effect (Gem-Dimethyl effect).[1] BBDMP is pre-organized into the bioactive conformation, reducing the energy cost required to bind the target protein.
References
-
BenchChem. 1,3-Dimethylpiperazin-2-one: Structure and Applications in Medicinal Chemistry. [1]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery: The Role of Piperazinone Scaffolds.
-
National Institutes of Health (NIH). Structure–metabolism relationships in the microsomal clearance of piperazin-1-ylpyridazines. [1]
-
RCSB Protein Data Bank. Crystal Structure of PI3K Delta in Complex with Piperazinone Inhibitors (PDB: 5VLR).
-
MedChemExpress. Piperazin-2-one Derivatives in Drug Discovery.
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- 1. 2-[4-(4-benzylbenzoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole-2-[4-(4-benzylbenzoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one vs. Diazepam for Next-Generation GABA-A Receptor Modulation
Introduction: The Quest for Precision in GABAergic Modulation
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is the principal mediator of fast synaptic inhibition in the central nervous system.[1][2] Its allosteric modulation represents a cornerstone of treatment for anxiety, seizure disorders, and insomnia. For decades, classical benzodiazepines like Diazepam have been invaluable therapeutic tools. They act by binding to the benzodiazepine site at the α-γ subunit interface of the GABA-A receptor, enhancing the effect of GABA and increasing chloride ion flux.[2][3][4]
However, the clinical utility of classical benzodiazepines is often hampered by a challenging side-effect profile, including sedation, ataxia, tolerance, and dependence. These effects are largely attributed to their non-selective action across different GABA-A receptor subtypes.[5] The α1 subunit is heavily implicated in sedation, while the anxiolytic properties are primarily mediated by the α2 and α3 subunits.[5][6]
This has spurred the development of next-generation modulators with improved subtype selectivity, aiming to dissociate the desired anxiolytic effects from the undesirable sedative and motor-impairing side effects. This guide presents a head-to-head comparison of a novel proprietary compound, 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one (hereafter referred to as Compound A ), with the benchmark classical benzodiazepine, Diazepam . Compound A represents a new chemical entity from the piperazin-2-one class, designed for enhanced potency and a superior selectivity profile.
This comparison will be grounded in key preclinical assays that form the foundation of modern drug discovery: receptor binding affinity, functional potency and selectivity via electrophysiology, and critical in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties including metabolic stability and intestinal permeability.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
Both Compound A and Diazepam share the same fundamental mechanism of action. They are Positive Allosteric Modulators (PAMs) of the GABA-A receptor. They do not activate the receptor directly but bind to a distinct site (the benzodiazepine site) and induce a conformational change that increases the receptor's affinity for GABA.[2][7] This potentiation of GABA's natural inhibitory effect leads to hyperpolarization of the neuron, making it less likely to fire an action potential.
Caption: Workflow for Radioligand Binding Assay.
-
Membrane Preparation: Membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2) are prepared. [8]2. Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of the test compound (Compound A or Diazepam).
-
Equilibration: The reaction is allowed to incubate to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Scintillation fluid is added to the wells, and the radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay
Caption: Workflow for In Vitro Metabolic Stability Study.
-
Reaction Mixture Preparation: A reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) is prepared. [9]2. Compound Addition: The test compound is added to the microsome suspension at a final concentration of 1 µM.
-
Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the cofactor NADPH (1 mM). [9]4. Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes). [10]5. Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the test compound relative to the internal standard.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t₁/₂) is determined from the slope of the natural log plot, and this is used to calculate the intrinsic clearance (CLint). [11]
Protocol 3: Caco-2 Permeability Assay
Caption: Workflow for Bidirectional Caco-2 Permeability Assay.
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter membranes in Transwell™ plates and cultured for 18-22 days until they form a confluent, polarized monolayer. [12][13]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used. [13]3. Transport Study (A→B): The cell monolayers are washed. The test compound (e.g., 10 µM) is added to the apical (A, upper) compartment, and fresh buffer is added to the basolateral (B, lower) compartment. [14]4. Transport Study (B→A): In a separate set of wells, the compound is added to the basolateral compartment to measure active efflux. [12]5. Incubation and Sampling: The plates are incubated at 37°C. Samples are taken from the receiver compartment at specific time points.
-
Quantification: The concentration of the compound in the receiver samples is quantified by LC-MS/MS.
-
Data Analysis: The rate of appearance of the compound in the receiver chamber is used to calculate the apparent permeability coefficient (Papp). The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Conclusion
This head-to-head comparison, based on foundational preclinical assays, highlights the promising profile of the novel piperazin-2-one derivative, Compound A , as a next-generation GABA-A receptor modulator. While Diazepam remains a potent and effective molecule, its utility is limited by its non-selective nature.
Compound A demonstrates a clear and compelling advantage through its significant functional selectivity for the anxiolytic-associated α2/α3 GABA-A receptor subtypes over the sedation-linked α1 subtype. This targeted activity profile suggests the potential for a potent anxiolytic with a greatly improved safety margin. Furthermore, its superior metabolic stability indicates favorable pharmacokinetic properties that could translate to a more convenient clinical dosing regimen. Both compounds show excellent permeability, suggesting high oral bioavailability.
References
-
Acute tolerance to diazepam in mice: pharmacokinetic considerations. (1986). Clinical and Experimental Pharmacology and Physiology. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]
-
Prediction of diazepam disposition in the rat and man by a physiologically based pharmacokinetic model. (1990). Journal of Pharmacokinetics and Biopharmaceutics. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism. (2021). International Journal of Molecular Sciences. [Link]
- Caco2 assay protocol. Source Not Available.
-
ADME Caco-2 Permeability Assay. BioDuro. [Link]
-
Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]
-
Potentiation of GABAergic synaptic transmission by diazepam acutely increases resting beat-to-beat blood pressure variability in young adults. (2020). American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Benzodiazepine binding to GABA(A) receptors. (2006). Current Protocols in Pharmacology. [Link]
-
A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications. (2021). Pharmaceutics. [Link]
-
Diazepam. (2025). Rat Guide. [Link]
-
Pharmacokinetic parameters of diazepam and dexamethasone to rats with and without hypoxia. ResearchGate. [Link]
-
Benzodiazepine binding to GABA(A) receptors. ResearchGate. [Link]
-
Effects of Diazepam on Low-Frequency and High-Frequency Electrocortical γ-Power Mediated by α1- and α2-GABA A Receptors. (2019). International Journal of Molecular Sciences. [Link]
-
Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors. (1990). Neuroscience. [Link]
-
GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. ResearchGate. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Neuroscience. [Link]
-
Diazepam modulation of GABA-evoked currents from α1β3 GABA A receptors.... ResearchGate. [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
-
Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates. (2005). Proceedings of the National Academy of Sciences. [Link]
-
Benzodiazepine treatment induces subtype-specific changes in GABAA receptor trafficking and decreases synaptic inhibition. (2013). Proceedings of the National Academy of Sciences. [Link]
-
GABAA receptor. Wikipedia. [Link]
-
Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (2012). Nature Chemical Biology. [Link]
-
Affinity and efficacy data in the four diazepam-sensitive GABA A receptor subtypes. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
